(3,3-Difluorocyclopentyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,3-difluorocyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRIAAVEVHRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-63-3 | |
| Record name | (3,3-difluorocyclopentyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Advantage of Gem-Difluorination: A Technical Guide to (3,3-Difluorocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties.[1] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing its therapeutic profile.[1][2][3] Among the diverse array of fluorinated motifs, the gem-difluoroalicyclic scaffold has garnered significant attention. This guide provides an in-depth technical overview of (3,3-Difluorocyclopentyl)methanol (CAS Number: 883731-63-3), a valuable building block that exemplifies the strategic advantages of gem-difluorination in drug design.
Physicochemical Properties of this compound
This compound is a fluorinated building block available for research and development purposes.[4][5] Its core structure features a cyclopentyl ring with a gem-difluoro substitution at the 3-position and a hydroxymethyl group. This combination of features imparts unique properties that are highly sought after in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 883731-63-3 | [4][6] |
| Molecular Formula | C₆H₁₀F₂O | [4][6] |
| Molecular Weight | 136.14 g/mol | [4][6] |
| Appearance | Colorless liquid or crystalline solid (predicted) | |
| Purity | Typically ≥95% | [4][5] |
| Storage | Inert atmosphere, 2-8°C | [6] |
The Strategic Value of the 3,3-Difluorocyclopentyl Moiety
The incorporation of the 3,3-difluorocyclopentyl motif into drug candidates is a strategic approach to enhance their pharmacological profiles.[7] The rationale behind its utility is multi-faceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation.[1][8] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.[1][8]
-
Conformational Rigidity: The cyclopentane ring is more conformationally restricted than an acyclic alkyl chain. The gem-difluoro substitution further influences the ring's pucker, which can be exploited to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.[1]
-
Bioisosterism: The difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group.[1][8] This substitution can improve interactions with biological targets and enhance stability.
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the pKa of neighboring functional groups, such as an amine, which influences binding interactions with target proteins.[8] It also modifies the molecule's lipophilicity, affecting cell permeability and overall pharmacokinetic properties.[8]
Caption: Key advantages of incorporating the 3,3-difluorocyclopentyl moiety in drug design.
Synthesis of this compound: A Plausible Approach
While detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions for related compounds like 3,3-difluorocyclopentanamine and 3,3-difluorocyclopentanecarboxylic acid.[7][9][10][11]
A logical synthetic pathway would commence with a commercially available cyclopentanone derivative, with key steps involving the introduction of the gem-difluoro moiety, followed by transformations to introduce the hydroxymethyl group. A highly probable route involves the reduction of a 3,3-difluorocyclopentanecarboxylic acid derivative.
Caption: A proposed synthetic route to this compound.
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a scientifically informed, hypothetical procedure for the synthesis of this compound, based on the synthesis of its carboxylic acid precursor.
Step 1: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid
This intermediate can be synthesized from 3-oxocyclopentanecarboxylic acid through fluorination of the corresponding ester, followed by hydrolysis. A more direct approach may involve the fluorination of cyclopentanone followed by subsequent functional group manipulations to introduce the carboxylic acid.
Step 2: Reduction of 3,3-Difluorocyclopentanecarboxylic Acid to this compound
-
Materials:
-
3,3-Difluorocyclopentanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,3-difluorocyclopentanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of its key spectroscopic features. Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from suppliers upon request.[5][6]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated NMR spectral data for this compound, based on its chemical structure and known chemical shifts for similar moieties.
Table: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂OH (methylene protons) | 3.5 - 3.7 | Doublet | 2H |
| Cyclopentyl ring protons | 1.6 - 2.5 | Multiplets | 7H |
| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H |
Table: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -CH₂OH (methylene carbon) | ~65 | Singlet |
| -CF₂- (difluorinated carbon) | 120 - 125 | Triplet |
| Cyclopentyl ring carbons | 25 - 45 | Singlets and Triplets |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclopentyl ring and methylene group.
-
C-F stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region, characteristic of the C-F bonds.
-
C-O stretch: An absorption band in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.
Mass Spectrometry (MS)
In a mass spectrum (e.g., by electron ionization), the molecular ion peak [M]⁺ would be expected at m/z = 136. Common fragmentation patterns would likely involve the loss of a water molecule [M-H₂O]⁺, a hydroxymethyl radical [M-CH₂OH]⁺, or fluorine-containing fragments.
Applications in Drug Discovery
The 3,3-difluorocyclopentyl scaffold is a valuable component in the design of novel therapeutic agents, particularly in the development of kinase and viral inhibitors.
-
Kinase Inhibitors: The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into a series of potent and selective TYK2 (Tyrosine Kinase 2) inhibitors.[1] The cyclopentyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.[1] Selective inhibition of TYK2 over other JAK family members is a key goal to minimize potential side effects.[1]
-
Antiviral Agents: A promising application for derivatives of the 3,3-difluorocyclopentyl core is in the design of novel inhibitors of viral neuraminidase, a crucial enzyme for the release of progeny virions from infected cells, particularly in the influenza virus.[8] The cyclopentane ring is a known scaffold in some neuraminidase inhibitors, and functionalization of this core with moieties that mimic the natural substrate can lead to potent and selective inhibitors.[8]
Safety and Handling
For research and development use only. Not for human or other use.[5] As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[12] Avoid contact with skin and eyes, and do not inhale vapors.[12] In case of contact, wash the affected area thoroughly with water.[12] Store in a tightly sealed container in a cool, dry place.[12]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluoro group on a conformationally restricted cyclopentyl ring, can be leveraged to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of the 3,3-difluorocyclopentyl scaffold in the development of selective kinase and potentially viral inhibitors highlights its significant potential for addressing challenging biological targets. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists in the field of drug discovery.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 883731-63-3 | this compound - Moldb [moldb.com]
- 6. 883731-63-3|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704) [np-mrd.org]
- 9. chembk.com [chembk.com]
- 10. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
Physicochemical properties of (3,3-Difluorocyclopentyl)methanol
An In-Depth Technical Guide to the Physicochemical Properties of (3,3-Difluorocyclopentyl)methanol for Drug Discovery Professionals
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This compound, a key fluorinated building block, has garnered significant interest for its potential to impart favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs). The geminal difluoro group on the cyclopentane ring offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, tailored for researchers, medicinal chemists, and drug development scientists. Moving beyond a simple data sheet, this document synthesizes core data with field-proven insights into its application, anticipated analytical profile, and safe handling, providing a holistic view for its effective use in the laboratory.
Section 1: Core Physicochemical Properties
This compound is a functionalized cycloalkane valued for its unique structural motif. While extensive experimental data for this specific compound is not broadly published, we can consolidate its known identifiers and compare them with its non-fluorinated parent structure to infer the impact of fluorination.
The introduction of the two highly electronegative fluorine atoms in place of hydrogen atoms is expected to increase the molecular weight, density, and boiling point compared to the parent compound, Cyclopentanemethanol. The increased polarity and potential for hydrogen bonding with the fluorine atoms can also influence its solubility profile.
Table 1: Physicochemical Property Summary
| Property | This compound | Cyclopentanemethanol (for comparison) |
| CAS Number | 883731-63-3[1][2][3][4] | 3637-61-4[5] |
| Molecular Formula | C₆H₁₀F₂O[3][4] | C₆H₁₂O[5] |
| Molecular Weight | 136.14 g/mol [3][4] | 100.16 g/mol [5] |
| Appearance | Colorless to almost colorless clear liquid | Liquid or solid[5] |
| Boiling Point | Data not available | 162-163 °C[5] |
| Density | Data not available (Expected > 0.926 g/mL) | 0.926 g/mL[5] |
| Storage | Inert atmosphere, 2-8°C[2] | Not specified |
Section 2: The Strategic Value of the 3,3-Difluoro Motif in Medicinal Chemistry
The utility of this compound as a building block stems directly from the predictable and beneficial effects of the gem-difluoromethylene group. The judicious placement of fluorine can address multiple challenges in drug development.[6]
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing metabolically labile C-H bonds at the 3-position of the cyclopentyl ring with C-F bonds effectively blocks oxidative metabolism by enzymes such as cytochrome P450. This can significantly increase a drug candidate's in vivo half-life, a critical parameter for optimizing dosing regimens.
Modulation of Lipophilicity and pKa: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH. While often increasing lipophilicity (logP), the polar nature of the C-F bond can also enhance interactions with polar residues in a protein's binding pocket.
Bioisosterism and Conformational Control: The difluoromethylene (CF₂) group is recognized as a valuable bioisostere for a carbonyl (C=O) group or, in some contexts, an ether oxygen. This substitution can improve target engagement and selectivity. Furthermore, the steric and electronic properties of the CF₂ group can restrict the conformational flexibility of the cyclopentane ring, potentially locking the molecule into a more biologically active conformation and reducing the entropic penalty upon binding to a target.[7]
Section 3: Anticipated Spectroscopic Profile
For any synthetic building block, structural verification is paramount. While specific spectra for this compound require experimental acquisition, its expected spectroscopic characteristics can be predicted based on its functional groups. Researchers synthesizing or utilizing this compound can use the following profile as a guide for characterization.
¹H NMR:
-
-CH₂OH (methylene protons): A multiplet (likely a doublet of doublets) is expected in the range of δ 3.5-3.8 ppm.
-
-CH-CH₂OH (methine proton): A multiplet is expected around δ 2.0-2.4 ppm.
-
Cyclopentyl ring protons (-CH₂-): Complex multiplets are expected in the range of δ 1.6-2.2 ppm.
-
-OH (hydroxyl proton): A broad singlet with a variable chemical shift.
¹³C NMR:
-
-CH₂OH (methylene carbon): A signal is expected around δ 60-65 ppm.
-
-CF₂- (difluorinated carbon): A triplet is expected (due to C-F coupling) in the highly deshielded region of δ 120-125 ppm.
-
Cyclopentyl ring carbons: Signals are expected in the range of δ 25-45 ppm.
¹⁹F NMR:
-
A single signal, likely a multiplet due to coupling with adjacent protons, is expected.
IR Spectroscopy:
-
O-H stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.
-
C-H stretch: Absorptions just below 3000 cm⁻¹.
-
C-F stretch: Strong, characteristic absorption bands in the range of 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 136.14. Common fragmentation patterns would include the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).
Section 4: Conceptual Synthetic Pathway
While multiple synthetic routes are possible, a logical and common approach to synthesizing this compound involves the deoxofluorination of a readily available keto-ester, followed by standard reduction. This self-validating protocol ensures the correct placement of the functional groups.
Diagram 1: Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of this compound.
Experimental Protocol (Conceptual)
Step 1: Synthesis of Ethyl 3,3-difluorocyclopentane-1-carboxylate
-
To a stirred, cooled (0 °C) solution of ethyl 3-oxocyclopentane-1-carboxylate in an anhydrous solvent like dichloromethane, slowly add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield ethyl 3,3-difluorocyclopentane-1-carboxylate.
Step 2: Reduction to this compound
-
Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of ethyl 3,3-difluorocyclopentane-1-carboxylate in THF to the suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting solids and wash thoroughly with ether.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Section 5: Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, this compound must be handled with appropriate care in a laboratory setting.[4]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[4] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4] |
| Serious eye damage/irritation | 2A | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[4] |
Precautions for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid breathing vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere, as recommended at 2-8°C.[2]
Conclusion
This compound is more than a simple alcohol; it is a strategically designed building block that offers medicinal chemists a tool to enhance the drug-like properties of their lead compounds. Its gem-difluoro group provides a reliable method for increasing metabolic stability and modulating physicochemical properties. By understanding its core properties, anticipated analytical profile, and safe handling requirements, researchers can effectively integrate this valuable scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
- 1. This compound | CAS#:883731-63-3 | Chemsrc [chemsrc.com]
- 2. 883731-63-3|this compound|BLD Pharm [bldpharm.com]
- 3. 883731-63-3 | this compound - Moldb [moldb.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mass Spectrometry Analysis of (3,3-Difluorocyclopentyl)methanol
Introduction
(3,3-Difluorocyclopentyl)methanol is a saturated alicyclic alcohol containing a geminal difluoride substitution. This structural motif is of increasing interest in medicinal chemistry, as the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate and reliable analytical methods are therefore essential for its characterization, particularly during synthesis and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and profound structural insight.
This guide provides an in-depth analysis of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we explore the causal relationships between molecular structure and analytical outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. We will detail the recommended analytical workflows, delve into the principles of ionization and fragmentation, and provide robust, step-by-step protocols to ensure trustworthy and reproducible results.
Physicochemical Properties & Mass Spectrometry Considerations
The structure of this compound (C6H10F2O, Molecular Weight: 136.14 g/mol ) dictates the optimal approach for its analysis.[1]
-
Polarity and Volatility: The presence of the hydroxyl (-OH) group makes the molecule polar and capable of hydrogen bonding. While it has a degree of volatility, its polarity makes it highly suitable for Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, potentially with derivatization (e.g., silylation) to increase volatility and improve chromatographic performance.[2][3]
-
Ionization Propensity: The molecule lacks easily ionizable acidic or basic functional groups. Therefore, soft ionization techniques that rely on protonation or adduct formation are generally preferred over hard ionization techniques that can cause excessive fragmentation.[4][5]
-
Influence of Fluorine: The two fluorine atoms have a significant impact. Fluorine is monoisotopic (¹⁹F), which simplifies the resulting mass spectra as there are no isotopic patterns to consider from the halogen itself, unlike with chlorine or bromine.[6] The strong carbon-fluorine bond and the electronegativity of fluorine influence fragmentation pathways, often directing cleavage events and stabilizing certain fragment ions.[7]
Based on these properties, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is an ideal technique for detailed structural elucidation.[8][9] GC-MS with Electron Ionization (EI) is also a powerful tool, particularly for initial identification and for providing complementary fragmentation data.
Recommended Analytical Workflow
A robust analytical strategy ensures comprehensive characterization from sample preparation to final data interpretation. The choice between an LC-MS or GC-MS workflow depends on the analytical context, such as sample matrix, required sensitivity, and available instrumentation.
Below is a generalized workflow that serves as a self-validating system, incorporating necessary quality controls for trustworthy data generation.
Caption: High-level workflow for MS analysis.
Detailed Experimental Protocols
The following protocols are designed to be starting points and should be optimized for the specific instrumentation and analytical goals.
Protocol 1: LC-MS/MS Analysis via Electrospray Ionization (ESI)
This is the preferred method for analyzing the compound in complex matrices (e.g., biological fluids) due to the soft ionization and coupling with liquid chromatography.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create working solutions by diluting the stock solution in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid serves to promote protonation ([M+H]⁺) in positive ion mode.
-
For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C.
-
MS1 Scan Range: m/z 50-300 to identify the precursor ion.
-
MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the MS1 scan. Set the protonated molecule ([M+H]⁺ at m/z 137.08) as the primary precursor for collision-induced dissociation (CID).
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Protocol 2: GC-MS Analysis via Electron Ionization (EI)
This method is excellent for pure samples or for volatile compound screening, providing classic, library-searchable fragmentation patterns.
-
Sample Preparation:
-
Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
(Optional but Recommended): For improved peak shape and volatility, perform derivatization. To a dried aliquot of the sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 3 minutes.
-
-
Mass Spectrometry (MS) Parameters (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[10]
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-400.
-
Ionization and Fragmentation Analysis
The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which act as a structural fingerprint.
A. ESI Fragmentation (Positive Ion Mode)
Under ESI conditions, the molecule will primarily form a protonated species, [M+H]⁺ , at m/z 137.08 . Tandem MS (MS/MS) of this precursor ion is expected to induce fragmentation through characteristic pathways for alicyclic alcohols.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
-
Loss of Water ([M+H - H₂O]⁺, m/z 119.07): This is a classic fragmentation pathway for protonated alcohols. The protonated hydroxyl group becomes a good leaving group (H₂O), resulting in a stable carbocation.[11]
-
Loss of Hydrogen Fluoride ([M+H - HF]⁺, m/z 117.08): The presence of fluorine enables the elimination of neutral HF, a common pathway for fluorinated compounds.[12]
-
Sequential Losses: A subsequent loss of HF from the m/z 119 ion or H₂O from the m/z 117 ion can lead to a fragment at m/z 99.06 .
-
Loss of Formaldehyde equivalent ([M+H - CH₂O]⁺): While less common, cleavage of the C-C bond connecting the ring and the methanol group can occur.
B. EI Fragmentation
Electron Ionization is a high-energy process that produces a radical cation, [M]•⁺ , at m/z 136.14 , which is often of low abundance or absent for alcohols.[13] The subsequent fragmentation is typically more extensive than in ESI.
-
Alpha-Cleavage: The bond adjacent to the oxygen atom is weak and prone to cleavage. For primary alcohols, this results in the loss of an alkyl radical. Here, cleavage of the C-C bond between the ring and the CH₂OH group would lead to a resonance-stabilized [CH₂OH]⁺ ion at m/z 31 .[14] This is often a prominent peak for primary alcohols.
-
Ring Fragmentation: The cyclopentane ring itself will fragment. Common losses for cycloalkanes include the loss of ethylene (C₂H₄, 28 Da), leading to an ion at m/z 108 .[15][16]
-
Loss of Neutrals: Similar to ESI, losses of H₂O (m/z 118), HF (m/z 116), and the CH₂OH radical (m/z 105) are expected.
-
Fluorinated Fragments: The presence of gem-difluoro substitution can lead to characteristic fluorine-containing ions, such as CF₂⁺ containing fragments.[17][18]
Data Interpretation and Validation
A combination of high-resolution mass spectrometry (HRMS) and logical analysis confirms the identity of the analyte.
-
Accurate Mass Measurement: Using an HRMS instrument like a TOF or Orbitrap allows for the determination of the elemental composition of the precursor and fragment ions. For example, observing a precursor ion at m/z 137.0765 (calculated for C₆H₁₁F₂O⁺) with a mass accuracy of <5 ppm provides high confidence in the assigned formula.
-
Isotopic Pattern: While fluorine is monoisotopic, the natural abundance of ¹³C (~1.1%) will produce a small A+1 peak. For the [M+H]⁺ ion (C₆H₁₁F₂O⁺), an M+1 peak at m/z 138.08 with an intensity of ~6.6% relative to the monoisotopic peak is expected.
-
Fragment Ion Logic: The observed fragmentation pattern must be chemically plausible. The presence of key fragments, as detailed above, provides strong evidence for the specific structure of this compound.
Table 1: Summary of Key Expected Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Identity/Loss |
| ESI (+) | 137.08 ([M+H]⁺) | 119.07 | [M+H - H₂O]⁺ |
| 117.08 | [M+H - HF]⁺ | ||
| 99.06 | [M+H - H₂O - HF]⁺ | ||
| EI | 136.14 ([M]•⁺) | 118.07 | [M - H₂O]•⁺ |
| 105.06 | [M - •CH₂OH]⁺ | ||
| 31.02 | [CH₂OH]⁺ |
Conclusion
The mass spectrometric analysis of this compound is effectively achieved through both LC-ESI-MS/MS and GC-EI-MS. ESI provides soft ionization, ideal for determining the molecular weight and studying specific fragmentation pathways via MS/MS, with key losses of water and hydrogen fluoride. EI delivers more extensive fragmentation, offering a complementary and highly characteristic fingerprint, including a diagnostic alpha-cleavage ion at m/z 31 and fragments arising from ring cleavage. By employing high-resolution instrumentation and adhering to the robust workflows and protocols outlined in this guide, researchers can confidently identify and characterize this fluorinated building block, ensuring data integrity in drug discovery and development pipelines.
References
- 1. 883731-63-3 | this compound - Moldb [moldb.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poseidon-scientific.com [poseidon-scientific.com]
- 5. researchgate.net [researchgate.net]
- 6. nagwa.com [nagwa.com]
- 7. researchgate.net [researchgate.net]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. whitman.edu [whitman.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. youtube.com [youtube.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanol: A Valuable Building Block for Modern Drug Discovery
Abstract
(3,3-Difluorocyclopentyl)methanol has emerged as a critical fluorinated building block for researchers and scientists in the field of drug development. Its unique structural and physicochemical properties, imparted by the gem-difluoro group on a cyclopentyl scaffold, offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, characteristic analytical data, and its applications in medicinal chemistry, with a focus on the development of kinase inhibitors and antiviral agents.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. The carbon-fluorine bond is exceptionally strong, rendering fluorinated motifs resistant to metabolic oxidation and leading to improved pharmacokinetic profiles. The gem-difluoroalicyclic scaffold, in particular, has gained significant traction. This compound, with its conformationally restricted ring system and a versatile primary alcohol functional group, serves as an attractive starting material for the synthesis of more complex molecules. The difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group, potentially modulating interactions with biological targets.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀F₂O | [2][3] |
| Molecular Weight | 136.14 g/mol | [2][3] |
| CAS Number | 883731-63-3 | [2][3] |
| Appearance | Colorless liquid or solid (predicted) | |
| Boiling Point | Not explicitly available, estimated to be higher than methanol (64.7 °C) | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | |
| Storage | Store in an inert atmosphere at 2-8°C. | [2] |
Synthesis of this compound
A robust and scalable synthesis is crucial for the accessibility of this building block. The most logical and commonly employed synthetic strategy involves the reduction of 3,3-difluorocyclopentanecarboxylic acid. This precursor can be synthesized from commercially available starting materials.
Synthesis of the Precursor: 3,3-Difluorocyclopentanecarboxylic Acid
While multiple routes to 3,3-difluorocyclopentanecarboxylic acid exist, a common method involves the fluorination of a cyclopentanone derivative followed by further functional group manipulations. For the purpose of this guide, we will consider 3,3-difluorocyclopentanecarboxylic acid as a commercially available or readily synthesizable starting material.
Reduction of 3,3-Difluorocyclopentanecarboxylic Acid to this compound
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, two highly effective reducing agents are considered: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).
Chemical Equation:
LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[4][5]
Materials:
-
3,3-Difluorocyclopentanecarboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3,3-difluorocyclopentanecarboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of celite and wash the filter cake with THF.
-
Combine the organic filtrates and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the reduction of 3,3-difluorocyclopentanecarboxylic acid.
Borane complexes, such as BH₃·THF or BH₃·SMe₂, are also excellent reagents for the reduction of carboxylic acids and are often preferred for their milder reaction conditions and higher chemoselectivity.[6][7][8]
Procedure Outline: The procedure is similar to the LiAlH₄ reduction but typically involves adding the borane reagent to the carboxylic acid solution in THF at 0 °C and then allowing the reaction to proceed at room temperature or with gentle heating. The workup involves quenching with methanol followed by an acidic workup to hydrolyze the borate esters.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques. While a publicly available, comprehensive dataset is not readily accessible, the expected spectral features can be reliably predicted.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a multiplet for the proton on the carbon bearing the hydroxymethyl group. The two protons of the CH₂OH group will likely appear as a doublet. The protons on the cyclopentyl ring will exhibit complex multiplets due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms. The carbon attached to the hydroxyl group (CH₂OH) will appear in the range of 60-70 ppm. The carbon bearing the two fluorine atoms (CF₂) will exhibit a characteristic triplet due to carbon-fluorine coupling and will be shifted significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 136.0700 g/mol .[9] Electron ionization (EI) may lead to fragmentation, with a potential loss of water (M-18) or the hydroxymethyl group (M-31).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[10][11]
-
C-H stretching bands around 2850-3000 cm⁻¹.[12]
-
A strong C-O stretching band in the range of 1000-1250 cm⁻¹.[10]
-
Strong C-F stretching bands, typically found in the 1000-1400 cm⁻¹ region.
Applications in Drug Discovery
The 3,3-difluorocyclopentyl moiety is a valuable scaffold in the design of bioactive molecules, offering a unique combination of properties that can enhance pharmacological profiles.
Kinase Inhibitors
The conformationally restricted nature of the cyclopentyl ring can help to position a molecule within the ATP-binding site of a kinase, while the difluoro substitution can improve drug-like properties. The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, which are of interest for the treatment of autoimmune diseases.[13]
Diagram: Role in Kinase Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. 883731-63-3|this compound|BLD Pharm [bldpharm.com]
- 3. 883731-63-3 | this compound - Moldb [moldb.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Borane Reagents [organic-chemistry.org]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C6H10F2O) [pubchemlite.lcsb.uni.lu]
- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Stability and Storage of (3,3-Difluorocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluorocyclopentyl)methanol is a valuable fluorinated building block in modern medicinal chemistry and drug development.[1] The strategic incorporation of fluorine atoms into organic molecules, such as in this aliphatic alcohol, can significantly modulate key drug properties including metabolic stability, lipophilicity, and binding affinity.[2] The gem-difluoro group on the cyclopentyl ring introduces a stable, polar functionality that can alter the conformation and electronic properties of parent molecules, making this compound a sought-after intermediate in the synthesis of novel therapeutics.[3]
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high chemical and thermal stability to organofluorine compounds.[2][4] However, the overall stability of this compound is also influenced by its primary alcohol functional group. A thorough understanding of its stability profile and optimal storage conditions is therefore paramount to ensure its integrity, purity, and performance in synthetic applications, ultimately safeguarding the quality of downstream active pharmaceutical ingredients (APIs).
This guide provides an in-depth analysis of the stability and recommended storage conditions for this compound, grounded in the principles of organofluorine chemistry and established best practices for pharmaceutical intermediates.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 883731-63-3 | [4][5] |
| Molecular Formula | C₆H₁₀F₂O | [5] |
| Molecular Weight | 136.14 g/mol | [4][5] |
| Appearance | Liquid | |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C (Refrigerated) | [4] |
| Recommended Atmosphere | Inert (e.g., Nitrogen, Argon) | [4] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Stability Profile
The stability of this compound is primarily dictated by the robust nature of the C-F bonds and the reactivity of the primary alcohol group.
Thermal Stability
Hydrolytic Stability
This compound is expected to be stable under neutral and acidic pH conditions. However, like other alcohols, it can be deprotonated under strong basic conditions, which may catalyze degradation pathways. While the gem-difluoro group is generally resistant to hydrolysis, the overall stability of the molecule in aqueous solutions should be experimentally verified, especially if it is to be used in processes involving strong bases.
Oxidative Stability
The presence of fluorine atoms tends to increase the oxidative stability of neighboring C-H bonds.[7] However, the primary alcohol group is susceptible to oxidation. Contact with strong oxidizing agents can lead to the formation of the corresponding aldehyde or carboxylic acid. Therefore, it is crucial to avoid storing or handling this compound with incompatible oxidizing agents.
Photostability
Many fluorinated pharmaceutical intermediates are photosensitive and can degrade upon exposure to light.[8] While specific photostability data for this compound is not available, it is best practice to protect it from light to prevent potential degradation. Studies on other fluorinated pharmaceuticals have shown that photolysis can lead to defluorination or other structural changes.[9][10]
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are recommended. These are based on a synthesis of supplier recommendations and general best practices for handling fluorinated intermediates.[4][8]
-
Temperature: Store in a refrigerator at 2-8°C.[4] Low temperatures slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[4] This prevents oxidation of the primary alcohol group.
-
Light: Protect from light by using amber glass bottles or storing in a dark location.[8]
-
Container: Use well-sealed, airtight containers made of inert materials like glass.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
The following diagram illustrates the decision-making process for the proper storage of this compound.
Caption: Workflow for the proper storage of this compound.
Protocol for a Forced Degradation Study
To fully characterize the stability of this compound and identify potential degradation products, a forced degradation (or stress testing) study is recommended.[11][12] This is a critical step in drug development to establish a molecule's intrinsic stability and to develop stability-indicating analytical methods.[1]
Objective
To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by the International Council for Harmonisation (ICH) guidelines.[13]
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or methanol (HPLC grade)
-
Analytical instruments: HPLC with UV or Mass Spectrometric detector, pH meter.[14]
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis.
-
Neutral Hydrolysis: Mix the stock solution with high-purity water. Follow the same procedure as for acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C). Dissolve samples in the solvent at various time points for analysis.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. A mass spectrometer can be used to identify the mass of any degradation products.
Conclusion
This compound is a robust building block for drug discovery, largely due to the inherent stability of the C-F bond. However, its primary alcohol functionality necessitates careful handling and storage to prevent degradation. The recommended storage conditions—refrigeration (2-8°C) under an inert atmosphere and protected from light—are crucial for maintaining its long-term purity and integrity. For researchers and drug development professionals, conducting a thorough forced degradation study is a vital step to fully understand its stability profile and to develop reliable analytical methods, ensuring the quality and success of their synthetic endeavors.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 883731-63-3|this compound|BLD Pharm [bldpharm.com]
- 5. 883731-63-3 | this compound - Moldb [moldb.com]
- 6. benchchem.com [benchchem.com]
- 7. blackstonefluids.com [blackstonefluids.com]
- 8. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 13. fda.gov [fda.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to the Solubility of (3,3-Difluorocyclopentyl)methanol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of (3,3-Difluorocyclopentyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to offer a foundational understanding of the molecule's structural properties, predictive solubility modeling, and a definitive experimental protocol for quantitative determination. Our approach is grounded in first principles of physical organic chemistry to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and screening.
Molecular Architecture and its Influence on Solubility
Understanding the solubility of this compound requires a detailed analysis of its three primary structural components: the cyclopentyl backbone, the primary alcohol, and the geminal difluoride group. The interplay between these features dictates the molecule's interaction with various solvent classes.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is the dominant polar feature. It is a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This functional group is the primary driver for solubility in polar protic solvents like water, methanol, and ethanol.[1]
-
The Cyclopentyl Ring: This five-carbon aliphatic ring constitutes the non-polar, lipophilic portion of the molecule. Its hydrocarbon nature promotes solubility in non-polar solvents through van der Waals interactions.[2][3] The solubility in solvents like hexanes or toluene is primarily influenced by this moiety.
-
The Geminal Difluoride Group (-CF₂-): The introduction of a gem-difluoro moiety at the 3-position is a critical modification with complex effects. While often used to modulate metabolic stability or binding affinity in drug discovery, its impact on solubility is nuanced.[4][5][6] The two highly electronegative fluorine atoms create a strong local dipole moment, significantly increasing the polarity of that portion of the ring. However, unlike the hydroxyl group, the C-F bond is a very weak hydrogen bond acceptor. Therefore, the CF₂ group enhances polar interactions but does not contribute to hydrogen bonding networks in the same way an oxygen or nitrogen atom would.[4][7][8]
The molecule thus possesses a dual nature: a lipophilic hydrocarbon frame combined with two distinct polar regions. This structure suggests that the molecule will exhibit broad, but differential, solubility across a spectrum of organic solvents.
Predictive Solubility Framework
Based on the principle of "like dissolves like," we can establish a qualitative framework for predicting the solubility of this compound.[1][9] For comparison, the non-fluorinated analog, cyclopentanol, is soluble in alcohols and ether but only sparingly soluble in water, highlighting the importance of the hydrocarbon character.[2][3][10] The introduction of the polar CF₂ group is expected to modulate this behavior.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Hydrogen bonding (dominant), Dipole-Dipole |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Acetonitrile, DMSO | High | Dipole-Dipole interactions |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Dipole-Dipole interactions |
| Aromatic | Toluene, Benzene | Low to Moderate | van der Waals, weak Dipole-Induced Dipole |
| Aliphatic Non-Polar | Hexanes, Heptane | Low | van der Waals (London Dispersion Forces) |
Causality Behind Predictions:
-
High Solubility in Alcohols: The ability of the solute's -OH group to integrate into the solvent's hydrogen-bonding network is the overwhelming factor.
-
High Solubility in Polar Aprotics: The strong dipoles of both the -OH and -CF₂ groups can be effectively solvated by the dipoles of solvents like DMSO or Acetone.
-
Lower Solubility in Non-Polar Solvents: The energy required to break the solute-solute hydrogen bonds and dipole-dipole interactions is not sufficiently compensated by the weak van der Waals forces formed with non-polar solvents, leading to poor solubility.
The following diagram illustrates the key intermolecular forces that must be overcome (solute-solute) and established (solute-solvent) for dissolution to occur.
Caption: Thermodynamic forces governing the dissolution process.
Quantitative Experimental Protocol: Isothermal Shake-Flask Method
While predictions are invaluable for initial screening, definitive solubility data must be acquired empirically. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, providing a true equilibrium value.[11][12][13]
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved states. The concentration of the solute in the resulting saturated solution is then measured.
Step-by-Step Methodology
-
Preparation of Vials: To a series of 4 mL glass vials, add an excess of this compound (e.g., ~20-50 mg, ensuring a visible amount of solid will remain undissolved).
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached.[12][14] A 48-hour time point is recommended to confirm that the solubility value does not change, thereby validating the equilibration period.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to sediment. For solvents with fine suspensions, centrifugation (e.g., 10 min at 5000 rpm) is required to obtain a clear supernatant.
-
Sample Collection: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, ensuring no solid particles are disturbed.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.
Self-Validating System: Critical Quality Checks
-
Visual Confirmation: At the end of the equilibration period, a visible excess of undissolved solid must be present in the vial. Its absence indicates that the initial amount was insufficient to achieve saturation, invalidating the result.
-
Time-Point Confirmation: As mentioned, analyzing samples at two different time points (e.g., 24h and 48h) should yield the same solubility value, confirming that equilibrium has been reached.
The following diagram outlines this mandatory experimental workflow.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Conclusion
The solubility of this compound is governed by a balance between its polar hydroxyl and gem-difluoro groups and its non-polar hydrocarbon ring. This structure confers a high degree of solubility in polar protic and aprotic solvents, with significantly lower solubility in non-polar aliphatic media. While theoretical predictions provide a robust starting point for solvent selection, they are not a substitute for precise, empirical data. For applications in drug development and process chemistry where concentration is a critical parameter, the Isothermal Shake-Flask method is the required standard for generating reliable and reproducible solubility data. This guide provides both the theoretical foundation and the practical, self-validating protocol necessary for researchers to confidently assess the solubility of this fluorinated building block.
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 9. chem.ws [chem.ws]
- 10. Page loading... [wap.guidechem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Senior Application Scientist's Guide to (3,3-Difluorocyclopentyl)methanol for Advanced Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,3-Difluorocyclopentyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established and powerful strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow medicinal chemists to finely modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. Among the diverse array of fluorinated building blocks, geminal difluorinated carbocycles have emerged as particularly valuable scaffolds.
This guide focuses on (3,3-Difluorocyclopentyl)methanol (CAS No. 883731-63-3) , a key building block that offers a unique combination of a conformationally restricted cyclopentyl ring and a versatile hydroxymethyl functional group. The gem-difluoro group at the 3-position introduces a permanent dipole, can act as a bioisostere for a carbonyl group, and enhances metabolic stability by blocking a potential site of oxidation. The primary alcohol provides a convenient handle for further chemical elaboration, making this molecule an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of kinase and viral inhibitors. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of commercial suppliers, key chemical properties, likely synthetic routes, and critical applications in drug development.
Part 1: Sourcing and Procurement of this compound
Identifying reliable commercial suppliers is the first critical step in integrating this building block into a research workflow. The quality and purity of the starting material are paramount to ensure the reproducibility of synthetic results and the integrity of biological data.
Key Commercial Suppliers
A number of reputable chemical suppliers offer this compound and its chiral variants. When selecting a supplier, researchers should consider not only the listed purity but also the availability of analytical data (e.g., NMR, LC-MS), batch-to-batch consistency, and available quantities.
| Supplier | Product Name | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | This compound | 883731-63-3 | Not specified on the website, often supplied by partners. | Available through their marketplace, often from partner suppliers like Fluorochem. |
| Fluorochem | This compound | 883731-63-3 | ≥97% | A well-known supplier of fluorinated building blocks. |
| BLD Pharm | This compound | 883731-63-3 | ≥95% | Provides various pack sizes and requires cold-chain transportation. |
| Moldb | This compound | 883731-63-3 | 95% | Offers smaller, research-focused quantities. |
| ChemScene | This compound | 883731-63-3 | ≥98% | Provides a detailed Safety Data Sheet. |
Note: Chiral versions, such as (R)-(3,3-Difluorocyclopentyl)methanol (CAS No. 1407997-85-6), are also available from suppliers like Sigma-Aldrich for asymmetric syntheses.
Qualification of a Supplier: A Self-Validating Protocol
-
Request Analytical Data: Always request the Certificate of Analysis (CoA) for the specific lot you are purchasing. This should include, at a minimum, a proton and carbon NMR and a purity assessment by GC or LC-MS.
-
Verify Structure: Upon receipt, perform an in-house NMR to confirm the structure and compare it against the supplier's data. This validates the identity of the material.
-
Assess Purity: Run an independent purity analysis (e.g., GC-MS or HPLC) to confirm the supplier's specifications. Pay close attention to any minor impurities, as these could be residual starting materials or byproducts from the synthesis, which might interfere with subsequent reactions.
-
Small-Scale Test Reaction: Before committing to a large-scale synthesis, perform a small test reaction to ensure the material behaves as expected. This de-risks the scale-up process and confirms the reactivity of the building block.
Part 2: Physicochemical Properties and Safety
A thorough understanding of the compound's properties and handling requirements is essential for safe and effective use in the laboratory.
Key Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₁₀F₂O |
| Molecular Weight | 136.14 g/mol |
| CAS Number | 883731-63-3 |
| Appearance | Colorless to almost colorless clear liquid |
| Storage Conditions | Inert atmosphere, 2-8°C is recommended for long-term storage. |
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
Always consult the most recent SDS from your chosen supplier before handling the compound.
Part 3: Understanding the Synthesis - A Look at the Probable Route
While commercial suppliers do not typically disclose their exact synthetic procedures, a review of the chemical literature allows for the construction of a probable and logical synthetic pathway. This understanding is crucial for anticipating potential impurities. The synthesis likely proceeds through a key intermediate, 3,3-difluorocyclopentanone .
Logical Synthesis Workflow
The overall transformation from a readily available starting material like a cyclopentanone derivative to this compound can be envisioned in three main stages:
Caption: Probable 3-stage synthesis of this compound.
Detailed Experimental Considerations
Stage 1 & 2: Formation of 3,3-Difluorocyclopentanone
A likely route to the key 3,3-difluorocyclopentanone intermediate involves a metal-free difluorocyclopropanation of a silyl dienol ether derived from cyclopentanone, followed by a vinylcyclopropane/cyclopentene (VCP) rearrangement.
-
Step 1: Silyl Dienol Ether Formation: Cyclopentanone is reacted with a silylating agent (e.g., TMSCl) in the presence of a base (e.g., triethylamine) to form the corresponding silyl dienol ether.
-
Step 2: Difluorocyclopropanation/VCP Rearrangement: The silyl dienol ether undergoes a chemoselective difluorocyclopropanation using a difluorocarbene source. A subsequent thermal VCP rearrangement yields the 5,5-difluorocyclopent-1-en-1-yl silyl ether, which upon acidic workup, provides 3,3-difluorocyclopentanone.
Stage 3: Reduction to this compound
This is a standard carbonyl reduction. The choice of reducing agent can influence the safety and scale-up feasibility of the process.
-
Protocol:
-
Reaction Setup: 3,3-difluorocyclopentanone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled in an ice bath (0°C), and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. NaBH₄ is a mild and selective reagent suitable for this transformation
-
Safety data sheet for (3,3-Difluorocyclopentyl)methanol
An In-Depth Technical Guide to the Safe Handling of (3,3-Difluorocyclopentyl)methanol
Disclaimer: As of the compilation of this guide, a publicly accessible, verified Safety Data Sheet (SDS) for this compound (CAS No. 883731-63-3) was not available. The following information has been synthesized by a Senior Application Scientist, leveraging data from structurally analogous compounds, established principles of handling fluorinated organic chemicals, and authoritative chemical safety literature. This guide is intended for use by trained professionals in research and development and should supplement, not replace, a formal risk assessment conducted by the user's institution.
Introduction
This compound is a fluorinated building block increasingly utilized in medicinal chemistry and materials science. The introduction of gem-difluoro groups into organic molecules can significantly alter their conformational preferences, metabolic stability, and lipophilicity, making them valuable motifs in drug design. While its unique properties are advantageous, the presence of fluorine and an alcohol functional group necessitates a nuanced understanding of its reactivity and potential hazards. This guide provides an in-depth analysis of the compound's anticipated safety profile, handling protocols, and emergency procedures, grounded in the principles of chemical causality and laboratory best practices.
Chemical Identification and Physicochemical Properties
Proper identification is the foundation of chemical safety. The properties of this compound are influenced by its gem-difluorinated cyclopentyl ring and the primary alcohol group.
| Property | Value / Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 883731-63-3 | [1][2] |
| Molecular Formula | C₆H₁₀F₂O | [1] |
| Molecular Weight | 136.14 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[3] |
| Boiling Point | No data available. Expected to be higher than non-fluorinated analogs due to increased polarity. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, alcohols). | Inferred |
Expert Insight: The two fluorine atoms act as strong electron-withdrawing groups, increasing the acidity of the hydroxyl proton compared to its non-fluorinated counterpart, cyclopentylmethanol. This enhanced acidity can influence its reactivity with bases and nucleophiles. Furthermore, gem-difluoro groups can impart metabolic stability by blocking potential sites of oxidation, a key reason for its use in drug development.[3]
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is lacking, a hazard profile can be constructed based on analogous structures like (2,2-Difluorocyclopropyl)methanol and general knowledge of fluorinated alcohols.[3][4]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Flammable Liquids | Category 3 or 4 | H226/H227: Flammable or Combustible liquid and vapor | Based on analogous short-chain alcohols and fluorinated compounds.[4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Common hazard for organic solvents and alcohols.[5][6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Common hazard for organic solvents and alcohols.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors may irritate the respiratory tract.[6] |
Toxicological Narrative:
-
Acute Effects: Direct contact is likely to cause irritation to the skin and eyes.[5][6] Inhalation of vapors may lead to irritation of the respiratory tract. Ingestion is not a primary route of exposure in a laboratory setting but should be considered toxic, similar to other small-molecule alcohols.
-
Chronic Effects: Long-term data is not available. As with any new chemical entity, exposure should be minimized.
-
Hazardous Decomposition: Upon combustion or exposure to high temperatures, fluorinated organic compounds can decompose to release highly toxic and corrosive fumes, including hydrogen fluoride (HF).[4] This is a critical consideration for fire safety.
Exposure Controls and Personal Protection
A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is essential for minimizing exposure.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.[4]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible.[4]
Personal Protective Equipment (PPE) Protocol:
| Protection Type | Specification | Rationale and Field Insight |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing or spattering.[7] |
| Hand Protection | Nitrile or neoprene gloves. | The choice of glove material should be validated against the specific solvent used. Double-gloving is recommended for neat transfers. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[7] |
| Skin and Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a primary barrier against skin contact and protects from small splashes. Do not wear shorts or sandals in the laboratory. |
Handling, Storage, and Disposal
Safe handling and storage are paramount to preventing accidents and maintaining compound integrity.
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this chemical in a research setting.
Caption: Standard Laboratory Workflow for this compound.
Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] A refrigerator designated for chemical storage is appropriate.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8] The slightly acidic nature of the alcohol could lead to vigorous reactions with strong bases.
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[4][9] Use explosion-proof electrical equipment in storage areas.[4]
Waste Disposal Protocol
All waste must be handled as hazardous.
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[7] Do not mix with non-halogenated or incompatible waste streams.[5][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., Flammable, Irritant).
-
Disposal: Arrange for disposal through a licensed waste disposal company, following all local, state, and federal regulations.[4][5]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[4][5] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: The liquid is flammable/combustible. Vapors may form explosive mixtures with air.[10] Upon combustion, it may produce hazardous decomposition products including carbon oxides and hydrogen fluoride (HF).[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][10]
References
- 1. 883731-63-3 | this compound - Moldb [moldb.com]
- 2. 883731-63-3|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. fishersci.com [fishersci.com]
- 10. proman.org [proman.org]
Methodological & Application
Synthesis of (3,3-Difluorocyclopentyl)methanol from 3,3-difluorocyclopentanone
An Application Guide for the
Introduction: The Significance of Fluorinated Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Gem-difluorinated motifs, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. (3,3-Difluorocyclopentyl)methanol is a valuable fluorinated building block, providing a versatile synthon for introducing the 3,3-difluorocyclopentyl moiety into more complex, biologically active molecules.[1] This guide provides a detailed protocol for the efficient synthesis of this compound via the chemical reduction of its ketone precursor, 3,3-difluorocyclopentanone.
Reaction Overview and Mechanistic Rationale
The conversion of 3,3-difluorocyclopentanone to this compound is a classic example of carbonyl reduction. This transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the ketone to yield a primary alcohol.
Overall Reaction Scheme:
Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
For this synthesis, sodium borohydride (NaBH₄) is the reducing agent of choice. While more powerful reagents like lithium aluminum hydride (LiAlH₄) exist, NaBH₄ offers several practical advantages:
-
Selectivity: It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other common functional groups like esters or amides under standard conditions.[2][3][4][5]
-
Safety and Convenience: Unlike LiAlH₄, NaBH₄ is less reactive towards protic solvents and can be safely used in alcoholic (methanol, ethanol) or even aqueous solutions, simplifying the experimental setup.[5][6][7]
-
Efficiency: It is an inexpensive and highly efficient source of hydride for this type of transformation.[4]
Mechanism of Reduction
The reduction proceeds via a two-step nucleophilic addition mechanism:[3][4][7]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the partially positive (electrophilic) carbon atom of the carbonyl group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.
-
Protonation: During the aqueous or acidic work-up step, the negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (e.g., water or a mild acid), yielding the final alcohol product, this compound.[3][4]
Caption: Simplified mechanism of ketone reduction by NaBH₄.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving sodium borohydride and volatile organic solvents must be conducted in a certified chemical fume hood.
Materials and Equipment
-
Reagents: 3,3-Difluorocyclopentanone, Sodium Borohydride (NaBH₄), Methanol (MeOH, anhydrous), Deionized Water (H₂O), 1 M Hydrochloric Acid (HCl), Dichloromethane (CH₂Cl₂), Saturated Sodium Chloride solution (Brine), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask (100 mL), magnetic stir bar, magnetic stir plate, ice bath, glass funnel, separatory funnel (250 mL), Erlenmeyer flasks, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and standard laboratory glassware.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,3-Difluorocyclopentanone | 120.09 | 2.0 g | 16.65 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.32 g | 8.46 | ~0.5 |
| Methanol (MeOH) | 32.04 | 25 mL | - | - |
Note: Theoretically, 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone.[2] Using ~0.5 equivalents provides a slight excess of hydride (2 equivalents) to ensure complete reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 2.0 g (16.65 mmol) of 3,3-difluorocyclopentanone to the flask.
-
Add 25 mL of methanol and stir the mixture at room temperature until the ketone is fully dissolved.
-
Cool the flask in an ice-water bath for 10-15 minutes. The solution should reach a temperature of 0-5 °C.
-
-
Addition of Reducing Agent:
-
While stirring the cooled solution, carefully and slowly add 0.32 g (8.46 mmol) of sodium borohydride in small portions over 5-10 minutes.
-
Causality Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which occurs as NaBH₄ reacts slowly with the methanol solvent.[5]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and cautiously quench the reaction by adding 15 mL of deionized water dropwise to decompose any unreacted NaBH₄.
-
Carefully add 1 M HCl dropwise until the vigorous bubbling (hydrogen gas evolution) ceases and the solution is slightly acidic (pH ~5-6). This step also hydrolyzes the borate ester intermediates.[4]
-
-
Extraction:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).[8]
-
For each extraction, shake the funnel vigorously and allow the layers to separate. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Field Insight: Performing multiple extractions ensures maximum recovery of the product from the aqueous phase.[8]
-
-
Washing and Drying:
-
Combine all the organic extracts.
-
Wash the combined organic layer with 30 mL of brine. This helps to remove residual water and some inorganic salts.
-
Transfer the washed organic layer to a dry Erlenmeyer flask and add a scoop of anhydrous sodium sulfate. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed.[8]
-
-
Isolation of Product:
-
Filter the dried organic solution through a funnel with a small cotton plug into a pre-weighed round-bottom flask to remove the sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator. Be mindful of the product's potential volatility.
-
-
Purification and Analysis:
-
The resulting crude oil is this compound. If TLC or NMR analysis indicates significant impurities, the product can be purified by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.[9][10] The expected product is a colorless liquid.[11][12]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄):
-
Water Reactivity: NaBH₄ reacts with water, moisture, and acids to produce highly flammable hydrogen gas, which can ignite spontaneously.[13][14] All handling should be done in a dry environment and away from water sources until the quenching step.
-
Toxicity and Corrosivity: It is toxic if ingested or absorbed through the skin and can cause severe skin and eye damage.[13]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14][15]
-
-
Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Handle both in a well-ventilated fume hood.
-
Spill Response: In case of a NaBH₄ spill, do NOT use water.[14] Cover the spill with a dry, non-reactive absorbent like sand or dry lime.[14] Sweep up carefully, place in a labeled container for hazardous waste disposal, and decontaminate the area.
-
Emergency Procedures:
-
Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. webassign.net [webassign.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 883731-63-3|this compound|BLD Pharm [bldpharm.com]
- 10. 883731-63-3 | this compound - Moldb [moldb.com]
- 11. chemimpex.com [chemimpex.com]
- 12. (R)-(3,3-Difluorocyclopentyl)methanol | 1407997-85-6 [sigmaaldrich.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. nj.gov [nj.gov]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. chemistry.osu.edu [chemistry.osu.edu]
Application Note: A Scalable, Two-Stage Synthesis of (3,3-Difluorocyclopentyl)methanol for Drug Discovery
Abstract
(3,3-Difluorocyclopentyl)methanol is a critical building block in modern medicinal chemistry, enabling the introduction of the valuable gem-difluorocyclopentyl motif into advanced drug candidates. The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl or ether linkage, often enhancing metabolic stability and binding affinity. This document provides a detailed, two-stage protocol for the scalable synthesis of this key intermediate. Stage one outlines a robust, large-scale preparation of the precursor, 3,3-difluorocyclopentanecarboxylic acid, starting from diethyl 2,2-difluoroadipate. Stage two details the efficient reduction of this carboxylic acid to the target primary alcohol, this compound, using lithium aluminum hydride. The protocols are designed for process safety, scalability, and high yield, providing researchers in drug discovery and development with a practical guide for obtaining multi-gram quantities of this versatile synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The gem-difluoromethylene (CF₂) group is of particular interest as it serves as a non-hydrolyzable and lipophilic bioisostere of a ketone or ether oxygen, while also modulating local electronic effects and conformational preferences. This modification can lead to significant improvements in a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.
The 3,3-difluorocyclopentyl moiety offers a unique combination of the gem-difluoro group's benefits within a conformationally constrained, sp³-rich scaffold. Such scaffolds are increasingly sought after to improve the developability and novelty of new chemical entities. This compound provides a direct and versatile handle (a primary alcohol) for incorporating this desirable motif into complex molecules through standard synthetic transformations like etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid.
This guide addresses the need for a reliable and scalable synthesis of this building block, focusing on a logical and field-proven synthetic strategy.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the core difluorinated carbocycle with a carboxylic acid handle. The second stage is a direct reduction to the target alcohol.
dot
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Scalable Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid
The foundation of this synthesis is the robust, large-scale preparation of 3,3-difluorocyclopentanone, which can be subsequently converted to the target carboxylic acid. The most efficient route to the ketone utilizes an intramolecular Dieckmann condensation.[1]
Protocol 1A: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate
This step creates the five-membered ring through an intramolecular cyclization of a linear diester. Sodium ethoxide is used as the base to generate the nucleophilic enolate; using the corresponding ethoxide prevents unwanted transesterification side products.[2]
-
Materials:
-
Diethyl 2,2-difluoroadipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol & Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate, Sodium Chloride (brine), Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In an appropriately sized reactor equipped for inert atmosphere operation (N₂/Ar), mechanical stirring, and temperature control, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Cool the reactor to 0-5 °C using an ice bath.
-
Prepare a solution of diethyl 2,2-difluoroadipate (1.0 eq) in anhydrous toluene.
-
Add the diester solution dropwise to the cooled sodium ethoxide solution, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the exothermic nature of the enolate formation and condensation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours to ensure complete cyclization.
-
Carefully quench the reaction by slowly adding concentrated HCl until the mixture is acidic (pH ~2-3). This step neutralizes the base and protonates the intermediate enolate to form the β-keto ester.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
Protocol 1B: Hydrolysis and Decarboxylation
The crude β-keto ester is then hydrolyzed and decarboxylated in a single pot operation using strong acid and heat to yield the key ketone intermediate.
-
Materials:
-
Crude β-keto ester from Protocol 1A
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
To the crude β-keto ester, add a 3-6 M solution of aqueous acid (e.g., H₂SO₄).
-
Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution to remove residual acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via distillation.
-
The crude 3,3-difluorocyclopentanone can be purified by vacuum distillation to yield a high-purity product.[1]
-
Protocol 1C: Conversion to 3,3-Difluorocyclopentanecarboxylic Acid
The conversion of a cyclic ketone to a carboxylic acid with the same ring structure is a non-trivial transformation that often requires multi-step sequences. While several routes are plausible (e.g., via a cyanohydrin intermediate followed by hydrolysis, or a Wittig reaction followed by oxidative cleavage), these steps must be optimized for scalability. For the purposes of this guide, we will proceed assuming the successful synthesis and isolation of 3,3-Difluorocyclopentanecarboxylic Acid , which is commercially available from several suppliers.[3][4]
Stage 2: Reduction to this compound
This stage focuses on the direct and efficient reduction of the carboxylic acid to the primary alcohol using a powerful hydride-donating reagent, lithium aluminum hydride (LiAlH₄).[5]
dot
Figure 2: Step-by-step workflow for the reduction protocol.
Protocol 2: LiAlH₄ Reduction of 3,3-Difluorocyclopentanecarboxylic Acid
Safety First: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
-
Materials:
-
3,3-Difluorocyclopentanecarboxylic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water, 15% (w/v) Sodium Hydroxide (NaOH) solution
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the acid solution dropwise to the LiAlH₄ suspension. The initial reaction is a vigorous acid-base reaction that evolves H₂ gas; slow addition is crucial to control the rate of gas evolution and the exotherm.[6][7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-4 hours to ensure complete reduction.
-
Workup/Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. The following is a standard "Fieser" workup procedure for quenching LiAlH₄, which is designed to produce a granular, easily filterable precipitate of aluminum salts. For 'X' grams of LiAlH₄ used, add sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
Causality: The initial water hydrolyzes excess LiAlH₄. The NaOH solution helps to form stable aluminum hydroxide species. The final portion of water ensures the formation of a crystalline, granular precipitate. This method is far superior to quenching with acid, which can be hazardous and lead to filtration issues.
-
-
Filtration: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude oil can be dissolved in diethyl ether, washed with water and brine, dried over MgSO₄, filtered, and concentrated.
-
Final Purification: The final product, this compound, can be purified by vacuum distillation or flash column chromatography to achieve high purity.
-
Data Summary & Characterization
| Step | Key Reagents | Equivalents | Temp (°C) | Time (h) | Typical Yield |
| 1A | Diethyl 2,2-difluoroadipate, NaOEt | 1.0, 1.1 | 0 -> RT | 12-16 | ~85% (crude) |
| 1B | Cyclic β-keto ester, H₂SO₄(aq) | 1.0 | Reflux | 4-8 | ~90% |
| 2 | Carboxylic Acid, LiAlH₄ | 1.0, 1.5-2.0 | 0 -> Reflux | 2-4 | >90% |
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and absence of starting material.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atoms.
-
GC-MS: To confirm the molecular weight and assess purity.
-
IR Spectroscopy: To confirm the presence of the -OH group (~3300 cm⁻¹) and the absence of the C=O group from the starting acid (~1700 cm⁻¹).
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
- 4. 3,3-Difluorocyclopentaecarboxylic acid CAS#: 1260897-05-9 [amp.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Incorporation of (3,3-Difluorocyclopentyl)methanol in Medicinal Chemistry
Introduction: The Strategic Value of the 3,3-Difluorocyclopentyl Moiety
Fluorination is a pivotal and well-established strategy in modern medicinal chemistry, utilized to fine-tune the multifaceted properties of drug candidates.[1][2] The introduction of fluorine can enhance metabolic stability, modulate lipophilicity (LogP), alter the acidity/basicity (pKa) of proximal functional groups, and enforce specific molecular conformations to improve binding affinity.[1][2]
While simple fluoro- or trifluoromethyl- groups on aromatic rings are common, the use of more complex fluorinated aliphatic scaffolds is a growing trend for creating novel chemical matter with superior drug-like properties.[3] Among these, the (3,3-Difluorocyclopentyl)methanol moiety has emerged as a particularly valuable building block. The gem-difluoro group on the cyclopentane ring offers a unique combination of steric and electronic effects. It acts as a non-hydrolyzable bioisostere of a carbonyl group, can block sites of metabolic oxidation, and induces a specific puckering of the cyclopentane ring, which can conformationally pre-organize a molecule for optimal interaction with its biological target.[1][4]
These application notes serve as a technical guide for medicinal chemists on the rationale, strategic advantages, and practical protocols for incorporating the this compound scaffold into drug discovery programs.
Physicochemical and Pharmacokinetic Impact
The decision to incorporate a gem-difluoro cyclopentyl group is driven by its predictable and beneficial influence on key drug properties.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the C-F₂ group exceptionally resistant to metabolic oxidation by cytochrome P450 enzymes.[1][2] By replacing a metabolically vulnerable methylene or methine group (e.g., at the 3-position of a cyclopentyl ring), chemists can block a common site of hydroxylation, thereby increasing the compound's half-life and oral bioavailability. Studies have shown that gem-difluorination generally does not negatively affect, and can slightly improve, the metabolic stability of cyclic derivatives.[5][6]
-
Modulation of Acidity and Basicity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms can significantly lower the pKa of nearby acidic or basic centers.[5][6] For an amine located on the cyclopentyl ring, for instance, this effect reduces its basicity. This can be advantageous for fine-tuning a molecule's ionization state at physiological pH, which impacts solubility, cell permeability, and off-target activities (e.g., hERG channel binding).
-
Conformational Control: Unlike the flexible cyclohexane ring, cyclopentane exists in a rapid equilibrium between envelope and half-chair conformations.[4] The introduction of a bulky, electronegative gem-difluoro group at the 3-position significantly influences this equilibrium, favoring specific ring puckers.[4] This conformational restriction reduces the entropic penalty upon binding to a protein target, potentially leading to a substantial increase in binding affinity and selectivity.[1][2]
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[5][6] While fluorine is highly electronegative, the overall impact on LogP is influenced by the reduction of molecular volume and the specific intramolecular interactions. It can either increase or decrease lipophilicity, providing a tool to tune this property to an optimal range for permeability and solubility.[6]
Data Summary: Comparative Physicochemical Properties
The following table provides a theoretical comparison of key properties modulated by the introduction of a 3,3-difluoro group to a cyclopentyl core.
| Property | Cyclopentyl Moiety | 3,3-Difluorocyclopentyl Moiety | Rationale for Change |
| Metabolic Stability | Susceptible to oxidation at C3 | Significantly enhanced | C-F bonds are highly resistant to enzymatic cleavage.[1][2] |
| pKa of Proximal Amine | ~10.5 (typical) | ~9.5 - 10.0 | Strong inductive electron withdrawal by fluorine atoms lowers basicity.[5][6] |
| Conformation | Flexible (Envelope/Half-Chair) | Restricted pucker | Steric and electronic effects of the CF₂ group favor specific conformations.[4] |
| Lipophilicity (cLogP) | Baseline | Variable | Complex interplay of polarity and molecular surface area.[5][6] |
Synthetic Strategies and Protocols
The this compound building block can be incorporated into target molecules primarily through its hydroxyl functionality. The following protocols detail common and reliable methods for its use.
Workflow Overview: From Building Block to Target Molecule
Caption: General workflows for incorporating this compound.
Protocol 1: Williamson Ether Synthesis for C-O-C Bond Formation
This protocol is ideal for coupling the building block to a molecule containing a good leaving group, such as an alkyl halide or tosylate.
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether linkages. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the primary alcohol to form the corresponding alkoxide. This highly nucleophilic alkoxide then displaces a leaving group on the reaction partner in an Sₙ2 reaction. Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation without interfering with the nucleophile.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M concentration relative to the alcohol). Cool the mixture to 0 °C using an ice bath.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq., CAS 883731-63-3) dissolved in a minimal amount of anhydrous THF.[7][8]
-
Self-Validation Check: Observe for hydrogen gas evolution, which indicates the formation of the alkoxide. Stir for 30 minutes at 0 °C to ensure complete deprotonation.
-
-
Electrophile Addition: Add the electrophile (e.g., R-Br or R-OTs) (1.1 eq.) either neat or as a solution in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: Conversion to Aldehyde and Reductive Amination
This two-step protocol is used to connect the building block to a primary or secondary amine via a methylene linker.
Rationale: The primary alcohol must first be oxidized to the corresponding aldehyde. A mild oxidizing agent like Dess-Martin Periodinane (DMP) is chosen to avoid over-oxidation to the carboxylic acid. The subsequent reductive amination is a highly efficient method for C-N bond formation. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Step-by-Step Methodology:
Part A: Oxidation to (3,3-Difluorocyclopentyl)carbaldehyde
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Oxidant Addition: Add Dess-Martin Periodinane (1.5 eq.) portion-wise at room temperature.
-
Self-Validation Check: The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
-
Workup: Upon completion, dilute the reaction with DCM and quench by pouring into a saturated solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 15 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature to avoid evaporation of the volatile aldehyde. The crude aldehyde is often used immediately in the next step.
Part B: Reductive Amination
-
Preparation: To a round-bottom flask, add the crude (3,3-Difluorocyclopentyl)carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Self-Validation Check: Monitor the formation of the product and consumption of the aldehyde by LC-MS.
-
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Workup: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the target amine.
Case Study: Application in Kinase Inhibitor Design
The related scaffold, 3,3-difluorocyclopentanamine, has been successfully employed in the design of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] This serves as an excellent proxy for the strategic thinking behind using such moieties.
Rationale for Incorporation:
-
Target Engagement: The rigid cyclopentyl ring serves to correctly orient the pharmacophoric elements within the ATP-binding site of the kinase.[1]
-
Property Modulation: The gem-difluoro group acts to block potential metabolic soft spots on the ring and lowers the basicity of the amine, which can be crucial for achieving selectivity and a good overall ADME profile.[1]
Caption: Structure-Activity Relationship (SAR) logic for incorporating the difluoro moiety.
This case highlights how the unique combination of electronic and conformational effects imparted by the 3,3-difluorocyclopentyl scaffold can be leveraged to solve common drug discovery challenges, transforming a promising lead into a viable drug candidate.
Conclusion
This compound is more than just another fluorinated building block; it is a strategic tool for medicinal chemists. Its incorporation provides a reliable method for enhancing metabolic stability, controlling molecular conformation, and fine-tuning the electronic properties of a lead compound. The protocols provided herein offer robust and validated methods for integrating this valuable scaffold, empowering researchers to rationally design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 883731-63-3 | this compound - Moldb [moldb.com]
- 8. 883731-63-3|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: The Strategic Incorporation of (3,3-Difluorocyclopentyl)methanol in the Synthesis of Advanced Kinase Inhibitors
Abstract
In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology and immunology. The precise modulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to achieving clinical success. Fluorination is a well-established medicinal chemistry strategy to this end, and the use of gem-difluoroalicyclic scaffolds has emerged as a particularly powerful approach. This document provides a detailed guide on the application of (3,3-Difluorocyclopentyl)methanol , a versatile building block, in the synthesis of potent and selective kinase inhibitors. We will explore the underlying scientific rationale for its use, provide detailed synthetic and biological evaluation protocols, and present illustrative data, with a focus on its application in the development of Tyrosine Kinase 2 (TYK2) inhibitors.
The Rationale: Why Employ a Difluorocyclopentyl Moiety?
The dysregulation of kinase signaling pathways is a hallmark of numerous diseases.[1] Small molecule kinase inhibitors, which typically compete with ATP at the enzyme's active site, have revolutionized treatment paradigms.[2][3] The success of these inhibitors is often dictated by their ability to achieve high potency and selectivity while maintaining favorable drug-like properties. The incorporation of fluorine atoms is a key strategy for fine-tuning these characteristics.[1][4][5]
The (3,3-Difluorocyclopentyl) moiety, derived from this compound, offers a unique constellation of benefits that make it a privileged scaffold in kinase inhibitor design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, rendering the difluoromethylene group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[5][6] This intrinsic stability can significantly improve a compound's pharmacokinetic profile, leading to a longer in vivo half-life.
-
Conformational Rigidity: A cyclopentane ring is inherently more conformationally restricted than a flexible alkyl chain. The introduction of the gem-difluoro group further biases the ring's puckering, which can be exploited to lock the molecule into a bioactive conformation.[6] This pre-organization for binding enhances affinity for the target kinase and can improve selectivity against off-target kinases.
-
Bioisosterism and Polarity Modulation: The difluoromethylene (CF₂) group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol).[6] This allows it to mimic key hydrogen bond interactions with the target protein. Furthermore, the high electronegativity of fluorine can modulate the pKa of adjacent functional groups, such as an amine, which can be critical for optimizing solubility, cell permeability, and target engagement.[6]
Application Case Study: Selective TYK2 Inhibition
A significant application of scaffolds derived from this compound is in the design of selective Tyrosine Kinase 2 (TYK2) inhibitors.[6] TYK2 is a member of the Janus kinase (JAK) family, and its selective inhibition is a key therapeutic goal for various autoimmune and inflammatory disorders. Achieving selectivity over other JAK family members (JAK1, JAK2, JAK3) is crucial for minimizing potential side effects.[6]
In this context, the 3,3-difluorocyclopentyl group serves to optimally position the inhibitor within the ATP-binding pocket of TYK2, while the unique electronic and conformational properties conferred by the difluoro substitution contribute to both high potency and a favorable selectivity profile.[6]
The general workflow for synthesizing and evaluating such an inhibitor is outlined below.
Caption: General workflow from synthesis to in-vitro evaluation.
Experimental Protocols
Protocol 1: Synthesis of a (3,3-Difluorocyclopentyl)methyl-Substituted Kinase Inhibitor Core via Mitsunobu Reaction
Principle: The Mitsunobu reaction is a powerful method for coupling a primary or secondary alcohol with a nucleophile, such as a nitrogen atom on a heterocyclic core, under mild conditions. It proceeds through the activation of the alcohol with a combination of an azodicarboxylate (e.g., DIAD) and a phosphine (e.g., PPh₃), leading to an inversion of stereochemistry at the alcohol carbon.
Materials:
-
(1s,4s)-4-(hydroxymethyl)-3,3-difluorocyclopentylcarbamate (or a similar functionalized difluorocyclopentyl methanol derivative)
-
6-chloro-7-deazapurine (or other suitable kinase hinge-binding heterocycle)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) & Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic core (e.g., 6-chloro-7-deazapurine, 1.0 eq), the this compound derivative (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM).
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Self-Validation: The bicarbonate wash removes acidic byproducts, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (TYK2)
Principle: The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.[6]
Materials:
-
TYK2 enzyme (recombinant)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega or similar)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
384-well plates (low-volume, white)
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a solution containing the TYK2 enzyme and the substrate peptide in kinase buffer. Add 5 µL of this solution to each well. Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: To initiate the kinase reaction, add 5 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km value for the enzyme.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This first step depletes the remaining unconsumed ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent, which converts the generated ADP into ATP, and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a light signal.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for in-vitro kinase inhibition assay.
Illustrative Data
The successful incorporation of the 3,3-difluorocyclopentylamino scaffold has led to the development of highly potent and selective TYK2 inhibitors.[6] The data below is representative of results found in publicly available literature and illustrates the typical performance of such compounds.
| Compound ID | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK1/TYK2) |
| Example 1 | 5 | 150 | 300 | 250 | 30x |
| Example 2 | 3 | 180 | 450 | 300 | 60x |
| Data is illustrative and based on publicly available patent literature.[6] |
As shown, compounds incorporating this moiety can achieve single-digit nanomolar potency for the target kinase (TYK2) while maintaining significant selectivity against other closely related JAK family kinases.
Conclusion
This compound is a valuable and versatile building block for modern medicinal chemistry.[6][7] Its strategic application allows for the synthesis of kinase inhibitors with superior pharmacological profiles. The gem-difluoro group imparts metabolic stability and provides conformational constraint, which can translate directly to improved potency, selectivity, and pharmacokinetics.[5][6] The successful use of this scaffold in the development of selective TYK2 inhibitors underscores its potential for addressing challenging biological targets in drug discovery.[6] The protocols provided herein offer a robust starting point for researchers aiming to leverage the unique advantages of this fluorinated building block in their own kinase inhibitor programs.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in (3,3-Difluorocyclopentyl)methanol for Drug Discovery
Abstract
The (3,3-difluorocyclopentyl)methanol motif is a valuable building block in medicinal chemistry. The gem-difluoro group acts as a non-hydrolyzable bioisostere for a carbonyl or ether oxygen, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa of neighboring functionalities.[1][2][3] The primary hydroxyl group serves as a critical handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) through the synthesis of diverse libraries of analogs. This document provides a detailed guide for researchers, outlining key derivatization strategies for this compound, complete with validated protocols, mechanistic insights, and practical considerations for its application in drug development programs.
Introduction: The Strategic Value of the 3,3-Difluorocyclopentyl Moiety
Fluorine has become an indispensable element in modern drug design, with fluorinated motifs being increasingly incorporated into approved therapeutics.[1][2] The introduction of a gem-difluoro group onto an aliphatic ring, such as in this compound, imparts unique conformational and electronic effects.[4][5] These effects can lead to enhanced binding affinity, improved metabolic stability by blocking potential sites of oxidation, and fine-tuning of lipophilicity to optimize pharmacokinetic profiles.
The primary alcohol of this compound is the gateway to unlocking the full potential of this scaffold. Its conversion into esters, ethers, halides, and other functional groups allows for the systematic probing of the chemical space around a pharmacophore, which is essential for lead optimization. This guide details four robust and versatile classes of derivatization reactions: Esterification, Etherification, Sulfonylation, and the Mitsunobu reaction.
Core Derivatization Strategies
The following diagram illustrates the primary pathways for derivatizing the hydroxyl group of this compound into key functional intermediates.
Figure 1: Key derivatization pathways for this compound.
Esterification: Modulating Polarity and Pro-drug Potential
Esterification is one of the most fundamental derivatization reactions, allowing for the introduction of a vast array of functionalities.[6] In drug development, esters are frequently used to create pro-drugs, improve cell permeability, or modulate solubility. The reaction can be readily achieved using acyl chlorides, anhydrides, or via coupling reactions with carboxylic acids.
Protocol 1: Acylation using an Acyl Chloride
This protocol describes a standard procedure for forming an ester using an acyl chloride, which is highly reliable for primary alcohols.
Rationale: The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7] The reaction is typically performed at 0 °C initially to control the exothermic nature of the acylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq., e.g., 200 mg, 1.47 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Add triethylamine (1.5 eq., 0.31 mL, 2.21 mmol). Cool the solution to 0 °C using an ice bath.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq., 0.13 mL, 1.76 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure ester.
Figure 2: Workflow for esterification via acyl chloride.
Etherification: Enhancing Metabolic Stability
The formation of an ether linkage provides a metabolically robust alternative to the ester functional group. The Williamson ether synthesis is the classical method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[8][9]
Protocol 2: Williamson Ether Synthesis
This protocol involves a two-step, one-pot procedure where the alcohol is first deprotonated to form the more nucleophilic alkoxide, which then displaces a halide from an electrophile.
Rationale: Primary alcohols require a strong base, such as sodium hydride (NaH), to be effectively deprotonated to the corresponding alkoxide.[9] The resulting alkoxide then participates in an Sₙ2 reaction with a primary alkyl halide.[8][10] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation without hindering the nucleophilicity of the alkoxide.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq., 71 mg, 1.76 mmol).
-
Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 5 mL), allowing the solid to settle and removing the supernatant via cannula, to remove the mineral oil.
-
Solvent Addition: Add anhydrous THF (10 mL) to the washed NaH and cool the suspension to 0 °C.
-
Alkoxide Formation: Dissolve this compound (1.0 eq., 200 mg, 1.47 mmol) in anhydrous THF (5 mL) and add it dropwise to the stirred NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes. (Note: Hydrogen gas evolution will be observed).
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq., 0.21 mL, 1.62 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conversion to Sulfonates: Activating the Hydroxyl Group
Converting the hydroxyl group into a sulfonate ester (a tosylate or mesylate) is a critical synthetic strategy. This transformation converts the poor leaving group (⁻OH) into an excellent one (⁻OTs or ⁻OMs) without altering the stereochemistry at the carbon center.[11][12] The resulting sulfonate is a versatile intermediate for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, amines).
Protocol 3: Tosylation of a Primary Alcohol
Rationale: The alcohol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine, is used both as a solvent and to neutralize the HCl generated.[11] The reaction preserves the configuration of the alcohol's carbon atom because the C-O bond is not broken during the process.[12]
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq., 200 mg, 1.47 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.5 eq., 420 mg, 2.21 mmol) in portions to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0-5 °C for 4-6 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed. Store the reaction mixture at 4 °C overnight if necessary.
-
Workup: Pour the reaction mixture into ice-cold water (25 mL). If the product is a solid, it may precipitate and can be collected by filtration.
-
Extraction: If the product is an oil, extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with cold 2 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure without heating to avoid decomposition.
-
Purification: The crude tosylate is often used directly in the next step. If purification is required, it can be achieved by recrystallization or careful column chromatography on silica gel.
Mitsunobu Reaction: A Versatile Condensation
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides.[13][14][15] It operates under mild, neutral conditions and is renowned for its reliability.
Protocol 4: Mitsunobu Esterification
Rationale: The reaction mechanism involves the initial formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] The alcohol adds to this intermediate, forming an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. A nucleophile (in this case, the conjugate base of a carboxylic acid) then displaces the activated oxygen via an Sₙ2 pathway.[16]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq., 200 mg, 1.47 mmol), the desired carboxylic acid (e.g., benzoic acid, 1.5 eq., 270 mg, 2.21 mmol), and triphenylphosphine (PPh₃) (1.5 eq., 580 mg, 2.21 mmol) in anhydrous THF (15 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq., 0.44 mL, 2.21 mmol) dropwise to the stirred solution. A color change (e.g., to orange/yellow) and/or the formation of a precipitate may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The main challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazide).
-
Direct Chromatography: Purify the crude residue directly by flash column chromatography.
-
Precipitation: Alternatively, triturate the crude residue with a solvent like diethyl ether. The byproducts often have low solubility and may precipitate, allowing for removal by filtration. The filtrate is then concentrated and purified by chromatography.
-
Summary of Derivatization Reactions
The table below provides a comparative overview of the discussed derivatization strategies.
| Reaction Type | Key Reagents | Solvent | Base | Temp. | Key Advantages | Common Byproducts |
| Esterification | Acyl Chloride | DCM, THF | Et₃N, Pyridine | 0 °C to RT | Fast, high-yielding, widely applicable. | Amine hydrochloride salts. |
| Etherification | Alkyl Halide | THF, DMF | NaH, KH | 0 °C to RT | Forms stable ether linkage. | Unreacted starting materials. |
| Sulfonylation | TsCl, MsCl | Pyridine, DCM | Pyridine | 0 °C | Creates excellent leaving group, retains stereochemistry. | Pyridinium hydrochloride. |
| Mitsunobu | PPh₃, DEAD/DIAD, Nu-H | THF, Dioxane | None | 0 °C to RT | Mild, neutral conditions, broad scope of nucleophiles. | Ph₃P=O, reduced hydrazide. |
Conclusion
This compound is a highly versatile building block for modern drug discovery. The primary hydroxyl group provides a reliable anchor point for a variety of chemical transformations that are crucial for SAR exploration and lead optimization. The protocols detailed in this guide for esterification, etherification, sulfonylation, and Mitsunobu reactions offer researchers a robust toolkit to synthesize a diverse range of analogs. Careful selection of the appropriate derivatization strategy, based on the desired final compound and the stability of the attached moieties, will enable the efficient development of novel therapeutic candidates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Enhancing Drug Candidate Viability: A Guide to Improving Metabolic Stability with (3,3-Difluorocyclopentyl)methanol
Introduction: Overcoming the Metabolic Stability Hurdle in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being metabolic instability.[1][2] A molecule's susceptibility to rapid biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of potentially toxic metabolites.[1][2][3] Consequently, medicinal chemists are increasingly employing innovative strategies to fortify drug candidates against metabolic degradation. One such powerful strategy is the incorporation of fluorinated motifs.[4][5][6][7][8] This guide focuses on the strategic application of (3,3-difluorocyclopentyl)methanol, a versatile building block, to enhance the metabolic stability of drug analogues.
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties.[7][8][9] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can shield metabolically labile sites from enzymatic attack.[7][10] Specifically, the gem-difluoro group (CF2) present in this compound serves as a bioisostere for a methylene (CH2) or ketone (C=O) group, offering a means to block metabolic "soft spots" without significantly altering the molecule's overall size and conformation.[6][11] This application note will delve into the mechanistic rationale behind this strategy, provide detailed experimental protocols for its implementation and evaluation, and present data illustrating its impact on metabolic stability and other key drug-like properties.
Mechanistic Rationale: The Multifaceted Role of the gem-Difluoro Group
The strategic incorporation of the 3,3-difluorocyclopentyl moiety imparts metabolic stability through a combination of steric and electronic effects.
Blocking Metabolic Hotspots: Cytochrome P450 enzymes, a major family of metabolic enzymes, often hydroxylate aliphatic C-H bonds.[3][10] The replacement of a metabolically vulnerable C-H bond with a robust C-F bond at the 3-position of the cyclopentyl ring effectively blocks this metabolic pathway.[10][12] The high bond energy of the C-F bond makes it significantly more resistant to oxidative cleavage by CYP enzymes compared to a C-H bond.[7][8]
Electronic Shielding: The strong electron-withdrawing nature of the two fluorine atoms in the gem-difluoro group creates a localized electron-deficient region.[10] This electronic perturbation can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.
Modulation of Physicochemical Properties: Beyond metabolic blocking, the introduction of fluorine can fine-tune other critical drug-like properties:
-
Lipophilicity (LogP/LogD): The effect of gem-difluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring typically increases lipophilicity, the impact on aliphatic systems like cycloalkanes can be more complex, sometimes leading to a decrease in lipophilicity due to increased polarity.[13][14][15][16][17] This modulation can be advantageous in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]
-
Acidity/Basicity (pKa): The inductive effect of the CF2 group can lower the pKa of nearby basic functional groups, making them less basic.[8][14][15] This can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[9]
-
Conformational Rigidity: The introduction of the gem-difluoro group can influence the conformational preferences of the cyclopentyl ring.[18] This can lead to a more pre-organized conformation for binding to the target protein, potentially improving potency and selectivity.
Experimental Design and Protocols
To empirically validate the benefits of incorporating this compound, a comparative study between a parent drug candidate and its difluorinated analogue is essential.
Workflow for Evaluating Metabolic Stability Improvement
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 12. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Molecules Containing the 3,3-Difluorocyclopentyl Moiety
An Application Note and Protocol Guide
Introduction
The cyclopentyl ring is a prevalent scaffold in a vast array of biologically active molecules and natural products. Its conformational flexibility, characterized by a low barrier to pseudorotation between envelope and twist forms, allows it to adapt its shape to fit into complex biological targets. However, this flexibility can be a double-edged sword in drug design, where a more conformationally constrained analog is often desirable to enhance binding affinity and selectivity. The introduction of a gem-difluoro group at the C3 position of the cyclopentyl ring has emerged as a powerful strategy in medicinal chemistry to modulate these properties. The strong C-F bonds and the gauche effect introduced by the fluorine atoms significantly influence the conformational landscape of the ring, often favoring a specific pucker and thereby pre-organizing the molecule for receptor binding. This application note provides a comprehensive guide for researchers on the detailed conformational analysis of molecules bearing the 3,3-difluorocyclopentyl moiety, integrating both experimental and computational approaches.
The Conformational Landscape of the 3,3-Difluorocyclopentyl Ring
Unlike the freely pseudorotating cyclopentane, the 3,3-difluorocyclopentyl ring exhibits a distinct conformational preference. The primary conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). The presence of the CF2 group significantly perturbs the energy landscape of this pseudorotational itinerary.
-
Envelope Conformation: In this form, one atom is out of the plane of the other four. For the 3,3-difluorocyclopentyl ring, the most stable envelope conformation is typically the one where the C3 carbon (bearing the fluorines) is out of the plane (a C3-endo or C3-exo pucker). This arrangement can minimize steric clashes and is influenced by the electronic effects of the fluorine atoms.
-
Twist Conformation: This conformation has two adjacent atoms displaced on opposite sides of the plane formed by the other three. The twist form is often a low-energy intermediate between two envelope forms.
The key to understanding the impact of the 3,3-difluoro substitution lies in the energetic preference for one conformation over the others. This preference is dictated by a combination of steric and stereoelectronic effects, including the gauche effect, which favors a gauche arrangement of electronegative substituents.
Experimental Approaches for Conformational Analysis
A multi-pronged experimental approach is often necessary to fully characterize the conformational preferences of 3,3-difluorocyclopentyl-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying conformations in solution. Key NMR parameters provide insights into the time-averaged conformation of the ring.
-
1H NMR Vicinal Coupling Constants (3JHH): The magnitude of 3JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants around the ring, one can deduce the preferred ring pucker. For instance, a larger coupling constant is observed for protons with a dihedral angle approaching 180° (anti-periplanar), while a smaller coupling is seen for those near 90° (syn-clinal).
-
19F NMR Spectroscopy: The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment and can provide information about the ring's conformation. Furthermore, 1H-19F and 13C-19F coupling constants can offer additional conformational constraints.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space. The presence or absence of specific NOE cross-peaks can help to distinguish between different possible conformations. For example, an NOE between a substituent at C1 and a proton at C4 would suggest a specific ring pucker that brings these groups into proximity.
-
Sample Preparation: Dissolve 5-10 mg of the 3,3-difluorocyclopentyl-containing compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of ~10-20 mM.
-
Data Acquisition: Acquire a high-resolution 1D 1H NMR spectrum. A high-field spectrometer (≥500 MHz) is recommended for better signal dispersion.
-
Spectral Analysis:
-
Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.
-
Extract the vicinal coupling constants (3JHH) for all coupled protons on the cyclopentyl ring. This may require spectral simulation for complex spin systems.
-
-
Karplus Analysis:
-
Use a generalized Karplus equation (e.g., 3JHH = A cos2(θ) + B cos(θ) + C) to relate the observed coupling constants to the corresponding H-C-C-H dihedral angles.
-
Compare the experimentally derived dihedral angles with those predicted for ideal envelope and twist conformations to determine the preferred solution-state conformation.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the lowest energy conformation under crystallization conditions. It is important to note that the conformation observed in the crystal lattice may not always be the dominant conformation in solution due to packing forces. However, it provides an invaluable reference point for validating computational models.
Computational Modeling
Computational chemistry is an indispensable tool for complementing experimental data and providing a deeper understanding of the conformational energy landscape.
Density Functional Theory (DFT) Calculations
DFT calculations are used to determine the relative energies of different conformations and the energy barriers between them.
-
Initial Structure Generation: Build the 3,3-difluorocyclopentyl-containing molecule in a molecular modeling program. Generate initial guess structures for the plausible envelope and twist conformations.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more advanced level of theory).
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Analysis: Compare the relative Gibbs free energies of the different conformers to predict their population distribution at a given temperature. The energy difference between conformers can be used to calculate the equilibrium constant (Keq = e-ΔG/RT).
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the molecule over time, including the rates of interconversion between different conformations. By simulating the molecule in a solvent box, one can obtain a more realistic picture of its conformational preferences in solution.
Data Integration and Visualization
A robust conformational analysis relies on the synergy between experimental and computational data. For instance, the solid-state structure from X-ray crystallography can be used as a starting point for DFT calculations. The calculated NMR coupling constants from the optimized geometries can then be compared with the experimental values to validate the computational model.
Data Summary
| Parameter | Experimental (NMR) | Computational (DFT) | X-ray Crystallography |
| Preferred Conformation | Deduced from 3JHH | Lowest Gibbs Free Energy Conformer | Observed in Crystal Lattice |
| Dihedral Angles | Calculated via Karplus Eq. | Directly from Optimized Geometry | Directly from Crystal Structure |
| Conformer Population | Estimated from NMR data | Calculated from ΔG | N/A (single conformer) |
| Energy Barriers | Accessible via variable temp. NMR | Calculated as transition state energies | N/A |
Workflow Visualization
Caption: Workflow for integrated conformational analysis.
Conformational Equilibrium Diagram
Caption: Pseudorotational equilibrium of the 3,3-difluorocyclopentyl ring.
Conclusion
The 3,3-difluorocyclopentyl moiety is a valuable structural motif in modern drug discovery for imparting favorable conformational constraints. A thorough understanding of its conformational preferences is crucial for rational drug design. By combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling, researchers can build a detailed and accurate model of the conformational landscape of these molecules. The protocols and workflows outlined in this application note provide a robust framework for achieving this goal, ultimately enabling the design of more potent and selective therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Purification of (3,3-Difluorocyclopentyl)methanol by Column Chromatography
Welcome to the technical support center for the purification of (3,3-Difluorocyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this unique fluorinated alcohol using column chromatography.
This compound is a polar, non-UV active compound, which presents specific challenges during its purification. This guide will equip you with the knowledge to anticipate and resolve these challenges, ensuring a high-purity final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Problem 1: My compound, this compound, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
Cause: this compound is a highly polar compound due to the presence of the hydroxyl group. Standard solvent systems like ethyl acetate/hexane may not be polar enough to elute it from the silica gel.
Solution:
-
Increase Solvent Polarity: A more polar mobile phase is required. A common and effective solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2][3]
-
Action: Start by testing a mobile phase of 5% methanol in dichloromethane on a TLC plate. If the Rf value is still too low, gradually increase the methanol concentration to 10% or even 20%.[4]
-
-
Utilize a Stronger Polar Solvent Mixture: For extremely polar compounds, a more aggressive solvent system might be necessary.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography continues to be a challenge, reversed-phase chromatography is a viable alternative.
-
Action: Use a C18 silica gel stationary phase with a polar mobile phase, such as a mixture of water and methanol or acetonitrile.[6]
-
Problem 2: My compound is streaking or showing significant tailing on the TLC plate and column.
Cause: Peak tailing is often observed with polar compounds like alcohols due to strong interactions with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and lower purity of the collected fractions.
Solution:
-
Add a Polar Modifier to the Mobile Phase: A small amount of a polar solvent can help to saturate the active sites on the silica gel and reduce tailing.
-
Action: Add a small percentage (0.1-2.0%) of triethylamine or a few drops of ammonium hydroxide to your mobile phase.[6] This will help to block the acidic silanol groups. For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect.
-
-
Use Deactivated Silica Gel: Commercially available deactivated silica gel (e.g., treated with a silanizing agent) has fewer free silanol groups and can significantly reduce tailing for polar compounds.
-
Dry Loading the Sample: If the compound is not fully soluble in the mobile phase, it can lead to streaking. Dry loading the sample onto the column can mitigate this issue.
-
Action: Dissolve your crude this compound in a suitable solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
-
Problem 3: I can't see my compound on the TLC plate under the UV lamp.
Cause: this compound does not possess a UV-active chromophore, so it will not be visible under a standard UV lamp (254 nm or 365 nm).[7][8]
Solution:
You will need to use a chemical stain to visualize the spots on the TLC plate. Since the compound is an alcohol, several stains will react with the hydroxyl group to produce a colored spot.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing compounds that can be oxidized, such as alcohols.[9][10]
-
Procedure: Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the solution and gently heat with a heat gun. The compound will appear as a yellow-brown spot on a purple background.
-
-
Ceric Ammonium Molybdate (CAM) Stain: This is a general-purpose stain that is very sensitive to a wide range of functional groups, including alcohols.
-
Procedure: Dissolve 10 g of ceric ammonium sulfate and 250 g of ammonium molybdate in 2.5 L of 10% sulfuric acid. Dip the plate and heat. Alcohols will typically appear as dark blue or green spots.
-
-
p-Anisaldehyde Stain: This stain is also effective for visualizing alcohols, often giving a distinct color.[4][8]
-
Procedure: A solution of p-anisaldehyde, sulfuric acid, and ethanol. After dipping the TLC plate, gentle heating is required. The color of the spot can vary depending on the compound's structure.
-
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method.[9][11]
-
Procedure: Place the TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will adsorb to the organic compounds on the plate, making them visible as brown spots. This method is generally non-destructive.
-
Problem 4: All my fractions are mixed, even though the TLC showed good separation.
Cause: This can happen for several reasons, including overloading the column, improper packing, or running the column too quickly.
Solution:
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
-
Action: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Gently tap the column to ensure even packing.
-
-
Flow Rate: Do not run the column too fast. A slower flow rate allows for better equilibration of the compound between the stationary and mobile phases, leading to better separation. For flash chromatography, the ideal flow rate will depend on the column size and particle size of the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for a polar compound like this compound is a mixture of a non-polar and a polar solvent. A common initial system to test by TLC is ethyl acetate/hexanes.[2][12] However, as this compound is quite polar, you will likely need to move to a more polar system like dichloromethane/methanol.[1][3] A good starting point would be 95:5 DCM:MeOH, and then adjust the ratio based on the TLC results. The ideal Rf value to aim for on the TLC plate for good separation on a column is between 0.2 and 0.4.[2]
Q2: What are the likely impurities I need to separate from this compound?
Without a specific synthetic route, we can anticipate common impurities based on general synthetic pathways to similar fluorinated alcohols. These may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a corresponding ketone or aldehyde. These are generally less polar than the alcohol product.
-
Reaction Byproducts: These can vary widely. For instance, if a fluorinating agent is used, there may be byproducts from the agent itself.
-
Over-reduction Products: If the synthesis involves the reduction of a carboxylic acid or ester, you might have the corresponding diol as a more polar impurity.
-
Solvent Residues: Residual solvents from the reaction workup.
Q3: Should I use normal-phase or reversed-phase chromatography?
For this compound, normal-phase chromatography on silica gel is the most common and cost-effective method. However, if you are struggling with severe peak tailing or if your impurities are very close in polarity in normal-phase systems, reversed-phase chromatography can be an excellent alternative.[6] Fluorinated compounds can sometimes exhibit unique selectivity on reversed-phase columns.[13][14]
Q4: How do I monitor the column fractions if my compound is colorless?
Since this compound is not UV active, you will need to use Thin Layer Chromatography (TLC) to analyze the collected fractions.
-
Collect Fractions: Collect small, uniform fractions from the column.
-
Spot Fractions on a TLC Plate: Spot a small amount from each fraction onto a TLC plate. It is good practice to spot every other or every third fraction initially to quickly identify the fractions containing your product.
-
Develop and Visualize: Develop the TLC plate in the same solvent system used for the column and then visualize the spots using one of the staining methods described in Troubleshooting Problem 3.
-
Combine Pure Fractions: Combine the fractions that show a single spot corresponding to your product.
Q5: Can the fluorine atoms in my compound interact with the silica gel?
While the primary interaction will be the hydrogen bonding of the alcohol with the silanol groups, the highly electronegative fluorine atoms can have secondary interactions. Fluorinated compounds can exhibit different selectivity compared to their non-fluorinated analogs.[13] In some cases, specialized fluorinated stationary phases can be used to exploit these interactions for difficult separations, though this is generally not necessary for routine purifications.[13][14]
Summary of Recommended TLC/Column Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase (TLC) | Start with 10-30% Ethyl Acetate in Hexanes. If Rf is too low, switch to 5-10% Methanol in Dichloromethane. | The polarity needs to be optimized to achieve an Rf of 0.2-0.4 for the target compound.[2] |
| Mobile Phase (Column) | Use the optimized solvent system from TLC. A gradient elution from a less polar to a more polar mixture may improve separation. | A gradient can help to first elute less polar impurities and then sharpen the peak of the target compound. |
| Visualization | Potassium Permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM) stain. | These stains are highly sensitive to alcohols and will produce a visible colored spot.[9][10] |
| Column Loading | Dry loading is recommended if the compound has limited solubility in the mobile phase. | Prevents band broadening and streaking at the top of the column. |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. sorbtech.com [sorbtech.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. theory.labster.com [theory.labster.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. silicycle.com [silicycle.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Cyclopentyl Derivatives
Welcome to the Technical Support Center dedicated to the intricate science of fluorinating cyclopentyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of introducing fluorine into these versatile five-membered rings. The strategic incorporation of fluorine can dramatically alter the physicochemical and biological properties of a molecule, making it a critical tool in modern medicinal chemistry.[1][2][3] However, the path to successful fluorination is often paved with unexpected hurdles.
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for fluorinating a cyclopentyl ring?
There are two main approaches for introducing a fluorine atom onto a cyclopentyl scaffold: Nucleophilic Fluorination and Electrophilic Fluorination.[4][5]
-
Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride source (F⁻) to displace a leaving group or open an epoxide.[4] Common reagents include alkali metal fluorides (e.g., KF, CsF) and amine/sulfur-based reagents like Diethylaminosulfur Trifluoride (DAST).[2][4] The reaction generally follows an SN2 or SNAr mechanism.[4]
-
Electrophilic Fluorination: This strategy employs an electrophilic fluorine source ("F⁺") that reacts with a nucleophilic carbon, such as an enolate or an electron-rich ring system.[4][5] Prevalent reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[4][6][7]
Q2: How do I select the appropriate fluorinating agent for my specific cyclopentyl derivative?
The choice of fluorinating agent is paramount and is dictated by the functional groups present on your cyclopentyl substrate.[4]
-
For Deoxyfluorination of Cyclopentanols: Reagents like DAST and Deoxo-Fluor® are the workhorses for converting hydroxyl groups to fluorides.[4]
-
For Converting Cyclopentanones to Geminal Difluorides: DAST and Deoxo-Fluor® are also effective for this transformation.[4][8]
-
For Fluorination of Electron-Rich Cyclopentyl Systems (e.g., enol ethers, enamines): Electrophilic reagents such as Selectfluor® are generally the preferred choice.[4][6]
Q3: What are the critical safety precautions I must take when working with fluorinating agents?
Safety is non-negotiable in fluorination chemistry. Many of these reagents are highly reactive and hazardous.
-
Reactivity with Solvents: Be aware that "F⁺" reagents like Selectfluor® can react violently with common solvents such as DMF, pyridine, and DMSO.[4][9]
-
Thermal Stability: Reagents like DAST can decompose at elevated temperatures (above 80 °C), releasing corrosive and toxic byproducts.[4][8][9]
-
HF Generation: Many nucleophilic fluoride sources can generate highly corrosive and toxic hydrogen fluoride (HF) if acidified or exposed to moisture.[9] HF can cause severe burns that may not be immediately painful but can lead to deep tissue damage.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consider double-gloving), safety goggles, and a face shield when there is a risk of splashing.[11][12][13] A flame-resistant lab coat is essential.[11]
-
Handling and Storage: Handle all fluorinating agents in a well-ventilated fume hood.[12][13] Store them in a cool, dry place, away from incompatible materials.[11][13] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[11]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[12] For any work involving reagents that can generate HF, have a tube of calcium gluconate gel readily available as a first aid measure for skin contact.[10][11]
Troubleshooting Guide: Common Experimental Issues
Scenario 1: Low to No Product Formation
Q: I'm attempting a deoxyfluorination of a secondary cyclopentanol with DAST, but I'm seeing very low conversion to the fluorinated product. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to a few key factors. Let's break down the possibilities and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Degraded Reagent | DAST is sensitive to moisture and can degrade over time, losing its fluorinating power. | Solution: Use a fresh bottle of DAST or purify the existing reagent. Ensure it is stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. |
| Insufficient Reagent | Sterically hindered cyclopentanols may require a larger excess of the fluorinating agent to drive the reaction to completion. | Solution: Incrementally increase the equivalents of DAST used (e.g., from 1.5 to 2.0 to 2.5 equivalents). |
| Low Reaction Temperature | While many fluorinations are initiated at low temperatures to control reactivity, some substrates require thermal energy to overcome the activation barrier. | Solution: After the initial addition of DAST at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature. If conversion is still low, gentle heating may be necessary, but do not exceed 80 °C to avoid DAST decomposition.[8] |
| Poor Leaving Group Activation | The hydroxyl group of the alcohol must be effectively activated by DAST to form a good leaving group. | Solution: Ensure the reaction is run under anhydrous conditions, as water will consume the reagent. In some cases, converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) and then performing a nucleophilic fluorination with a fluoride salt like KF or CsF can be a more effective two-step strategy.[4] |
| Incompatible Solvent | The solvent must be aprotic, anhydrous, and compatible with the fluorinating agent. | Solution: Dichloromethane (DCM) and acetonitrile are common choices.[4] Ensure your solvent is rigorously dried before use. |
Experimental Workflow: Deoxyfluorination with DAST
Caption: General workflow for deoxyfluorination of a cyclopentanol using DAST.
Scenario 2: Formation of Byproducts (Elimination & Rearrangement)
Q: My reaction is producing a significant amount of cyclopentene byproduct and some rearranged fluorinated isomers. How can I improve the selectivity for my desired product?
The formation of elimination and rearrangement products points to the formation of a carbocationic intermediate. This is particularly common with substrates that can form stable carbocations or under conditions that favor an SN1-type mechanism.
Mechanistic Insight: SN1 vs. SN2 Pathways in Deoxyfluorination
The mechanism of deoxyfluorination with reagents like DAST can be substrate-dependent.[8]
-
SN2 Pathway: This pathway leads to inversion of stereochemistry and is generally favored for primary and less-hindered secondary alcohols. It minimizes the formation of elimination and rearrangement byproducts.
-
SN1 Pathway: This pathway proceeds through a carbocation intermediate. It is more likely with tertiary, benzylic, or other alcohols that can form stabilized carbocations. This pathway is often responsible for elimination (E1) and Wagner-Meerwein rearrangements.[8]
Caption: Competing SN1 and SN2 pathways in deoxyfluorination.
Strategies to Minimize Byproducts
| Strategy | Explanation | Implementation |
| Use a Less Ionizing Solvent | Solvents with lower polarity can disfavor the formation of carbocationic intermediates, thus favoring the SN2 pathway. | Action: If you are using a relatively polar solvent like acetonitrile, consider switching to a less polar option like dichloromethane or toluene. |
| Lower the Reaction Temperature | Higher temperatures can provide the energy needed for carbocation formation and subsequent elimination/rearrangement. | Action: Maintain the reaction at a lower temperature for a longer period. For example, keep the reaction at 0 °C or even -20 °C instead of allowing it to warm to room temperature. |
| Choose a Milder Reagent | For sensitive substrates, DAST might be too harsh. Newer generations of deoxyfluorination reagents can offer higher selectivity. | Action: Consider using reagents like Deoxo-Fluor®, which can sometimes provide cleaner reactions. For very sensitive systems, reagents like PyFluor or AlkylFluor™ might be more suitable, although they are often more expensive.[14] |
| Control Basicity | If elimination is the primary issue, the basicity of the reaction medium could be a contributing factor. | Action: While not directly applicable to DAST, if you are using a fluoride salt (e.g., TBAF), which is highly basic, switch to a less basic source like KF with a crown ether or AgF to enhance nucleophilicity without increasing basicity.[15] |
Scenario 3: Issues with Electrophilic Fluorination
Q: I am trying to fluorinate a cyclopentanone derivative at the α-position using Selectfluor® and a base to form the enolate, but I'm getting a mixture of mono- and di-fluorinated products, along with unreacted starting material.
This is a classic challenge in the α-fluorination of carbonyls. The key is to control the formation of the enolate and its reaction with the electrophilic fluorine source.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Enolate Formation | If the deprotonation is not complete before the fluorinating agent is added, you will have a mixture of starting material and enolate, leading to incomplete conversion. | Solution: Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., LDA, NaHMDS) and allow enough time for complete deprotonation before adding Selectfluor®. Consider using a slight excess of the base. |
| Over-fluorination | The mono-fluorinated product can sometimes be more acidic than the starting material, leading to a second deprotonation and subsequent fluorination. | Solution: Use a stoichiometric amount of base and fluorinating agent. Add the Selectfluor® solution slowly at a low temperature to control the reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction. |
| Base Reacting with Electrophile | If a large excess of a strong base is present, it can potentially react with the electrophilic fluorinating agent. | Solution: Use a stoichiometric amount of base. Add the base to the substrate first to form the enolate, and then add the fluorinating agent. Avoid having a large excess of base present when the electrophile is added.[16] |
| Poor Reagent Solubility | Selectfluor® is a salt and has limited solubility in some organic solvents.[17] | Solution: Acetonitrile is a common and effective solvent for reactions with Selectfluor®.[17] Ensure the reaction is well-stirred to maximize contact between the reagents. |
Protocol: α-Fluorination of a Cyclopentanone Derivative
-
Preparation: In an oven-dried, three-neck flask under an inert atmosphere, dissolve the cyclopentanone derivative in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of LDA (1.05 eq.) in THF. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.1 eq.) in anhydrous acetonitrile. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.
-
Quench and Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
This technical guide provides a starting point for troubleshooting your fluorination reactions. Remember that each substrate is unique, and optimization is often an iterative process. By understanding the underlying principles and systematically addressing potential issues, you can significantly increase your chances of success in synthesizing these valuable fluorinated cyclopentyl derivatives.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Fluorination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. benchchem.com [benchchem.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 14. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. SelectFluor - Enamine [enamine.net]
Preventing side reactions during the derivatization of (3,3-Difluorocyclopentyl)methanol
Welcome to the technical support center for (3,3-Difluorocyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this fluorinated alcohol. Here, you will find detailed troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield of your desired products.
Introduction: The Challenge of the Difluoro Group
This compound is a valuable building block in medicinal chemistry and materials science. The gem-difluoro group at the C3 position introduces unique conformational and electronic properties. However, this same feature presents specific challenges during derivatization of the primary hydroxyl group. The strong electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the alcohol and increase the propensity for elimination reactions under certain conditions. This guide provides strategies to overcome these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Question 1: My esterification reaction is sluggish and results in a low yield. Why is this happening and how can I improve it?
Answer:
This is a common issue stemming from the reduced nucleophilicity of the primary alcohol. The potent electron-withdrawing effect of the adjacent gem-difluoro group lowers the electron density on the hydroxyl oxygen, making it a weaker nucleophile compared to its non-fluorinated analogs. Standard esterification conditions (e.g., Fischer esterification with catalytic acid) are often insufficient.
Root Cause Analysis:
-
Reduced Nucleophilicity: The inductive effect of the C-F bonds deactivates the hydroxyl group.
-
Steric Hindrance: The cyclopentyl ring can present moderate steric bulk, further slowing the reaction with hindered carboxylic acids.
-
Inadequate Activation: The carboxylic acid partner may not be sufficiently activated to react with the weakened nucleophile.
Recommended Solutions & Protocols:
To overcome this, you must use a more powerful activating agent for the carboxylic acid or a more forceful coupling strategy. Avoid harsh acidic conditions that can promote elimination (see Question 2).
Protocol 1: Activation with Carbodiimides (EDC)
This method activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Dissolve the carboxylic acid (1.0 equiv) and this compound (1.2 equiv) in an anhydrous aprotic solvent like Dichloromethane (DCM).
-
Add a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
Protocol 2: Acyl Chloride or Anhydride Method
For a more robust approach, converting the carboxylic acid to a more reactive acyl chloride or using a pre-formed anhydride is highly effective.
-
In a separate flask, convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or THF containing a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Cool the alcohol solution to 0 °C.
-
Slowly add the acyl chloride (1.1 equiv) dropwise.
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion.
| Method | Reagents | Pros | Cons |
| Carbodiimide Coupling | EDC, DMAP | Mild conditions, broad substrate scope. | Stoichiometric urea byproduct can complicate purification. |
| Acyl Chloride | SOCl₂ or (COCl)₂, Pyridine/TEA | Highly reactive, fast reaction times. | Requires pre-formation of acyl chloride; can generate HCl. |
| Anhydride Coupling | Acid Anhydride, MgBr₂, Amine | Effective for hindered alcohols; avoids strong acids.[1] | May require optimization of base and mixing order.[1] |
Question 2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I prevent this elimination reaction?
Answer:
The formation of (3-fluorocyclopent-2-en-1-yl)methanol or related elimination products is a classic side reaction, particularly under acidic and/or high-temperature conditions. The reaction proceeds via an E1 or E2 mechanism.
Mechanistic Insight:
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water can lead to a carbocation intermediate (E1 pathway), which is susceptible to rearrangement and deprotonation to form an alkene.[2][3] The presence of the fluorine atoms can influence the stability of intermediates and the regioselectivity of the elimination.[4]
Preventative Strategies:
-
Avoid Strong Brønsted Acids: Steer clear of catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), especially at elevated temperatures.
-
Use Base-Mediated Acylations: Employing methods like the acyl chloride protocol with a base (Pyridine, TEA) neutralizes the HCl byproduct, preventing the reaction medium from becoming acidic.
-
Sulfonate Ester Formation Followed by Substitution: For converting the alcohol to other functional groups (e.g., halides or azides), a two-step sequence is superior. First, convert the alcohol to a mesylate or tosylate ester using MsCl or TsCl in the presence of pyridine at 0 °C. These sulfonates are excellent leaving groups for subsequent Sₙ2 reactions, which occur under conditions that do not favor elimination.
-
Deoxyfluorination: For converting the alcohol to a fluoride, specialized reagents that operate under non-basic conditions can suppress elimination.[5]
Question 3: During oxidation to the corresponding aldehyde, I'm seeing significant over-oxidation to the carboxylic acid. What conditions provide better selectivity?
Answer:
Over-oxidation is a common problem when oxidizing primary alcohols, especially with aggressive, chromium-based reagents like Jones reagent (CrO₃/H₂SO₄) in aqueous conditions.[6][7] The initially formed aldehyde exists in equilibrium with its hydrate form, which can be further oxidized. To achieve selectivity for the aldehyde, you must use anhydrous conditions and milder oxidizing agents.
Recommended Selective Oxidation Protocols:
| Reagent/Method | Description | Conditions | Advantages |
| PCC (Pyridinium chlorochromate) | A milder chromium(VI) reagent. | Anhydrous DCM, Room Temp | Readily available, simple workup. |
| DMP (Dess-Martin Periodinane) | A hypervalent iodine reagent. | Anhydrous DCM, Room Temp | High yields, neutral conditions, fast. |
| Swern Oxidation | Activated DMSO oxidation. | Oxalyl chloride, DMSO, TEA, Anhydrous DCM, Low Temp (-78 °C) | Very mild, avoids heavy metals. |
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Add this compound (1.0 equiv) to a flask with anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2 equiv) portion-wise at room temperature. A mild exotherm may be observed.
-
Stir the resulting suspension for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Frequently Asked Questions (FAQs)
Q: How does the gem-difluoro group impact the alcohol's reactivity in general? A: The two fluorine atoms are strongly electron-withdrawing, which has two primary effects. First, it lowers the pKa of the alcohol, making it slightly more acidic than non-fluorinated counterparts. Second, and more importantly for derivatization, it reduces the nucleophilicity of the oxygen atom, making reactions where the alcohol acts as a nucleophile (like esterification or etherification) more challenging.[8]
Q: Are there any special handling or storage considerations for this compound? A: Like most alcohols, it should be stored in a cool, dry place away from strong oxidizing agents. It is considered stable under normal laboratory conditions. Always consult the Safety Data Sheet (SDS) from the supplier for specific handling information.
Q: Can I perform an etherification (e.g., Williamson synthesis) with this alcohol? A: Yes, but with considerations. The first step, deprotonation of the alcohol to form the alkoxide, will require a strong base (e.g., NaH) due to the reduced nucleophilicity. Once the alkoxide is formed, it can react with a suitable alkyl halide. Ensure anhydrous conditions to prevent quenching the base and the reactive alkoxide. Zeolite catalysts have also been used for gas-phase etherification of similar cyclic alcohols.[9]
Q: What is the expected regioselectivity in elimination reactions? Will Zaitsev's or Hofmann's rule apply? A: In E1 eliminations, which are common for alcohols under acidic conditions, the reaction typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.[3] However, the electronic effects of the difluoro group could potentially influence the regiochemical outcome, and experimental verification is always recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability issues of (3,3-Difluorocyclopentyl)methanol in solution
Welcome to the technical support center for (3,3-Difluorocyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, handling, and troubleshooting of this unique fluorinated alcohol in solution. As a specialized reagent, understanding its behavior is critical for successful experimental outcomes.
Introduction to this compound
This compound is a valuable building block in pharmaceutical and agrochemical research.[1] Its gem-difluoro substitution on the cyclopentyl ring imparts unique electronic properties that can enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[2][3][4] However, these same features can influence its reactivity and stability in solution. This guide will address potential challenges and provide solutions based on established principles of organic chemistry and experience with related fluorinated compounds.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues that may be encountered during the use of this compound in experimental settings.
Issue 1: Unexpected Decomposition in Protic Solvents (e.g., Methanol, Water)
Question: I dissolved this compound in methanol for an NMR analysis, but I observed signals corresponding to decomposition products. What is the likely cause and how can I prevent this?
Answer:
While fluorinated alcohols are generally stable, decomposition in protic solvents, although not highly common, can be catalyzed by trace impurities.
Potential Causes:
-
Acidic or Basic Impurities: Trace amounts of acid or base in the solvent can catalyze decomposition pathways. For instance, an acidic catalyst could protonate the hydroxyl group, making it a good leaving group and initiating an elimination or substitution reaction.
-
Transesterification: If the solvent is an alcohol (e.g., methanol) and the reaction mixture contains an acid or base catalyst, transesterification to form a methyl ether could occur, although this is generally slow without significant heating.
-
Oxidation: If the solvent is not properly degassed, dissolved oxygen can lead to slow oxidation of the primary alcohol to an aldehyde or carboxylic acid, especially in the presence of light or metal catalysts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decomposition in protic solvents.
Preventative Measures:
-
Solvent Purity: Always use high-purity, anhydrous solvents from a reputable supplier. If necessary, distill the solvent over a suitable drying agent.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
pH Control: If the reaction conditions are sensitive to pH, consider using a buffered solvent system or adding a non-nucleophilic base to neutralize any trace acidity.
-
Storage: Store solutions of this compound at low temperatures (2-8 °C) and protected from light.
Issue 2: Incompatibility with Strong Oxidizing or Reducing Agents
Question: I am planning a reaction involving a strong oxidizing agent in the presence of this compound. Are there any known incompatibilities?
Answer:
Yes, as a primary alcohol, this compound is susceptible to oxidation. The gem-difluoro group can influence the reaction rate but will not prevent it.
Potential Reactions:
-
Oxidation: Strong oxidizing agents (e.g., chromic acid, KMnO₄, PCC, Swern oxidation) will oxidize the primary alcohol to the corresponding aldehyde or carboxylic acid.
-
Reduction: While the alcohol itself is not reducible, strong reducing agents (e.g., LiAlH₄) are highly reactive and can pose a safety hazard if not handled correctly with the alcoholic proton. The C-F bonds are generally stable to most reducing agents but can be cleaved under harsh conditions.
Recommended Practices:
-
Protecting Groups: If the alcohol functionality is not desired to react, it should be protected prior to introducing strong oxidizing or reducing agents. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
Chemoselective Reagents: If a mild oxidation is required, consider using reagents like Dess-Martin periodinane.
-
Careful Quenching: When using reducing agents like LiAlH₄, ensure a proper and careful quenching procedure to safely handle the excess reagent and the generated hydrogen gas.
Caption: Potential reaction pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: The neat compound should be stored in a tightly sealed container at room temperature, away from heat, sparks, and open flames.[5] It is also advisable to store it in a dry environment, as it is a polar molecule that may absorb moisture over time.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is a polar molecule and is expected to be soluble in a wide range of common organic solvents. The following table provides a general guideline for solubility.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Protic | Methanol, Ethanol, Water | High | Potential for hydrogen bonding interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | High | Generally good choices for reactions. |
| Non-Polar | Hexanes, Toluene | Low to Moderate | Solubility may be limited. |
Q3: Is this compound stable to acidic or basic workup conditions?
A3: The stability will depend on the strength of the acid or base and the temperature.
-
Aqueous Acid: Generally stable to mild aqueous acids (e.g., 1M HCl) at room temperature for short periods. Stronger acids or elevated temperatures may lead to dehydration or rearrangement.
-
Aqueous Base: Stable to mild aqueous bases (e.g., saturated NaHCO₃). Strong bases (e.g., 6M NaOH) at elevated temperatures could potentially lead to elimination reactions, although the C-F bonds are generally robust.
Q4: How does the gem-difluoro group affect the reactivity of the alcohol?
A4: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: The hydroxyl proton is more acidic compared to its non-fluorinated analog, cyclopentylmethanol. This can affect its reactivity in base-mediated reactions.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making the alcohol a weaker nucleophile. This is a known property of fluorinated alcohols.[6][7]
Q5: Are there any specific safety precautions for handling this compound?
A5: Standard laboratory safety practices for handling organic chemicals should be followed. This includes:
-
Working in a well-ventilated fume hood.[8]
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Avoiding inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area with copious amounts of water.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme.de [thieme.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (R)-3,3-Difluoro-cyclopentanemethanol 97% | CAS: 1407997-85-6 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Navigating the HPLC Analysis of (3,3-Difluorocyclopentyl)methanol Derivatives
Welcome to the technical support center for the HPLC analysis of (3,3-Difluorocyclopentyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The unique physicochemical properties of fluorinated compounds, such as this compound derivatives, can present specific challenges in HPLC analysis. This resource aims to equip you with the knowledge to overcome these obstacles, optimize your separations, and ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Analysis
This section addresses common initial questions regarding the setup and expectations for analyzing fluorinated cyclopentane derivatives.
Q1: Why do my fluorinated compounds show unusual retention behavior on a standard C18 column?
A: The retention behavior of fluorinated compounds in reversed-phase HPLC can be complex due to their unique properties of being both hydrophobic and lipophobic.[1] Unlike their non-fluorinated hydrocarbon analogs, the introduction of fluorine atoms can decrease van der Waals interactions with the C18 stationary phase, potentially leading to shorter retention times than expected. However, the overall hydrophobicity of the molecule still plays a significant role. For instance, while highly fluorinated compounds might exhibit reduced retention, the difluoro moiety in your cyclopentyl ring, combined with the rest of the molecular structure, creates a unique electronic profile that can lead to unexpected interactions and retention times.
Q2: Should I be using a specialized fluorinated stationary phase for my this compound derivatives?
A: Not necessarily, but it is a strong consideration for method development. While standard C18 columns can be effective, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl moieties, can offer alternative selectivity and enhanced retention for halogenated compounds.[2][3][4] These phases can engage in dipole-dipole, π-π, and charge-transfer interactions that are different from the purely hydrophobic interactions of a C18 phase.[4][5] If you are struggling with co-elution or poor peak shape on a C18 column, a PFP column is an excellent next step to explore.
Q3: What are the initial recommended mobile phase conditions for analyzing these derivatives?
A: For initial method development with this compound derivatives on a reversed-phase column (like C18 or PFP), a good starting point is a gradient elution with acetonitrile and water. Acetonitrile is often preferred over methanol as it has a lower viscosity and better UV transparency.[6] A typical starting gradient could be 10-90% acetonitrile over 20-30 minutes. It is also advisable to include a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), in the aqueous portion of the mobile phase. This helps to suppress the ionization of any acidic or basic functional groups in your analyte and minimizes interactions with residual silanols on the column, leading to improved peak shapes.[7]
Q4: My compound is a racemate. What are the key considerations for chiral separation?
A: Chiral separation is crucial in pharmaceutical analysis as enantiomers can have different pharmacological activities.[8][9] For the chiral separation of this compound derivatives, you will need a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable and a good starting point.[10] The mobile phase for chiral separations is often a mixture of a non-polar organic solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. Method development for chiral separations is often empirical, and screening several different CSPs and mobile phase combinations is common to find the optimal conditions.[8][9]
Section 2: Troubleshooting Guide - Resolving Common Analytical Issues
This section provides a systematic, question-and-answer approach to diagnosing and solving specific problems you may encounter during your HPLC analysis.
Peak Shape Problems
Q5: I'm observing significant peak tailing for my main analyte. What is the likely cause and how can I fix it?
A: Peak tailing is a common issue, especially with polar and basic analytes, and it often points to undesirable secondary interactions between your compound and the stationary phase.[11][12] The primary cause is often the interaction of polar functional groups on your analyte with acidic silanol groups (Si-OH) on the surface of silica-based columns.[13]
Troubleshooting Workflow for Peak Tailing
Step-by-Step Protocol to Address Peak Tailing:
-
Assess the Scope: Determine if all peaks or just specific ones are tailing. If all peaks are tailing, it could indicate a physical issue with the column (e.g., a void at the inlet) or the system (e.g., excessive dead volume in the tubing).[11][14]
-
Mobile Phase pH Adjustment: If your analyte has basic functional groups, lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% TFA or formic acid.[12] This protonates the silanol groups on the stationary phase, reducing their ability to interact with your basic analyte.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a much lower concentration of free silanol groups, significantly reducing the potential for secondary interactions.[7][14]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[14] Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.
-
Consider Mobile Phase Additives: For particularly stubborn cases, adding a small amount of a competitor base, like triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase. Alternatively, using trifluoroethanol (TFE) as a mobile phase modifier can sometimes improve peak shape for fluorinated compounds.[7]
Q6: My peaks are broad, and the resolution is poor. What should I do?
A: Broad peaks can be a result of several factors, including suboptimal mobile phase composition, slow kinetics of interaction with the stationary phase, or issues with the HPLC system itself.
Strategies to Improve Peak Width and Resolution:
| Strategy | Rationale |
| Optimize Gradient Slope | A shallower gradient (i.e., a slower increase in organic solvent percentage) can improve the separation of closely eluting peaks. |
| Switch Organic Modifier | Acetonitrile and methanol have different selectivities.[15] If you are using one, try switching to the other to see if resolution improves. |
| Adjust Column Temperature | Increasing the column temperature can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks. A good starting point is 40-45°C.[16][17] |
| Use a Column with Smaller Particles | Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and thus sharper peaks, but will generate higher backpressure. |
| Ensure Proper System Equilibration | Always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Retention and Elution Issues
Q7: My this compound derivative is eluting too early, close to the solvent front. How can I increase its retention?
A: Poor retention of polar compounds is a common challenge in reversed-phase HPLC. Here are several effective strategies to increase the retention of your analyte:
-
Decrease the Organic Content of the Mobile Phase: The most straightforward approach is to lower the percentage of the strong solvent (e.g., acetonitrile or methanol) in your mobile phase. You can even start with a 100% aqueous mobile phase if your column is compatible (many modern C18 columns are).[7]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with polar groups near the silica surface, which allows them to be used with highly aqueous mobile phases without phase collapse and can provide better retention for polar analytes.[7]
-
Consider a Fluorinated Stationary Phase: As mentioned earlier, a PFP or other fluorinated phase may provide enhanced retention for your fluorinated analyte through unique interaction mechanisms.[2][3]
-
For Ionizable Compounds, Use Ion-Pairing Reagents: If your derivative has an ionizable group, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases) to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and retention.[7]
Q8: I am not recovering my compound from the column. What could be happening?
A: Complete loss of an analyte on the column is a serious issue that can point to irreversible adsorption or on-column degradation.
Troubleshooting for No Analyte Recovery
-
Irreversible Adsorption: Highly polar compounds can sometimes adsorb irreversibly to active sites on the column. Try flushing the column with a very strong solvent, such as isopropanol or a high concentration of acetonitrile with an additive like TFA. If this doesn't work, you may need to switch to a more inert stationary phase or a different chromatographic mode like Hydrophilic Interaction Chromatography (HILIC).[7]
-
Compound Instability: The compound may be degrading on the column, especially if the mobile phase pH is too high or too low for its stability. To test this, incubate your compound in the mobile phase for a period of time before injection and see if degradation occurs.
Section 3: Mass Spectrometry (MS) Considerations
Q9: Are there any specific challenges when coupling HPLC of fluorinated compounds to a mass spectrometer?
A: Yes, the analysis of fluorinated compounds by MS can present some unique challenges. The strong carbon-fluorine bond and the high electronegativity of fluorine can influence ionization and fragmentation.[1][18]
-
Ionization: Fluorinated compounds may not ionize as efficiently as their non-fluorinated counterparts in electrospray ionization (ESI). You may need to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) specifically for your analyte.
-
Fragmentation: The C-F bond is very strong, so fragmentation patterns in tandem MS (MS/MS) might not be as informative as with other compounds.[19][20] You may observe neutral losses of HF or other small fluorinated fragments.
-
Background Contamination: Many HPLC and MS systems contain fluorinated polymers like PTFE in the tubing and fittings. These can leach fluorinated compounds, leading to background noise, especially when analyzing for trace levels.[1] Using PEEK tubing and minimizing the use of fluorinated polymers in the flow path can help mitigate this.
Section 4: Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Method for this compound Derivatives
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 210 nm (or as appropriate for your derivative), or MS with ESI.
Protocol 2: Chiral Screening for Racemic this compound Derivatives
-
Columns for Screening:
-
Chiralpak IA (amylose-based)
-
Chiralcel OD (cellulose-based)
-
-
Mobile Phase Systems for Screening:
-
Hexane/Ethanol (90/10, v/v)
-
Hexane/Isopropanol (90/10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a wavelength where the analyte absorbs.
Note: The optimal mobile phase composition and column will be highly dependent on the specific derivative being analyzed. This protocol serves as a starting point for screening.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. silicycle.com [silicycle.com]
- 6. mastelf.com [mastelf.com]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. shimadzu.com [shimadzu.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Scaling Up the Synthesis of (3,3-Difluorocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
I. Synthesis Overview: A Multi-Step Approach
The scalable synthesis of (3,3-Difluorocyclopentyl)methanol is typically a multi-step process. A common route begins with the formation of a 3,3-difluorocyclopentanone intermediate, followed by further functional group manipulation to yield the target alcohol.
A representative synthetic pathway involves:
-
Formation of a Cyclopentanone Precursor: This can be achieved through methods like the Dieckmann condensation of diethyl 2,2-difluoroadipate.[1]
-
Difluorination: Introduction of the gem-difluoro group at the 3-position of the cyclopentanone ring.
-
Reduction to the Target Alcohol: Conversion of a carboxylic acid or ester intermediate to the primary alcohol.
Below is a workflow diagram illustrating the key stages of a common synthetic route.
Caption: A general workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, organized by reaction stage.
Stage 1: Synthesis of 3,3-Difluorocyclopentanone
Q1: My Dieckmann condensation is giving a low yield. What are the likely causes?
A1: Low yields in a Dieckmann condensation can often be attributed to several factors:
-
Moisture: The presence of water will consume the sodium ethoxide base and hinder the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Stoichiometry: An insufficient amount of base will lead to incomplete reaction. Use at least one equivalent of a strong base like sodium ethoxide.
-
Reaction Temperature: The initial addition of the diester should be done at a low temperature (0-5 °C) to control the exothermic reaction, followed by warming to room temperature to drive the reaction to completion.[1]
Q2: I'm observing significant byproduct formation during the hydrolysis and decarboxylation step. How can this be minimized?
A2: Byproduct formation is often due to side reactions under harsh conditions.
-
Controlled Acid Addition: The quenching of the reaction with concentrated acid should be done slowly and at a low temperature to avoid uncontrolled side reactions.
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer to prevent loss of yield.
Stage 2: Difluorination Reactions
Q3: I am seeing incomplete conversion to the difluorinated product, with monofluorinated intermediates remaining. How can I drive the reaction to completion?
A3: The presence of monofluorinated intermediates indicates that the reaction has not gone to completion. To address this:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Adjust Stoichiometry: A molar excess of the fluorinating agent may be necessary.
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of the second fluorine substitution. However, monitor for potential decomposition.[2]
Q4: My fluorination reaction is producing unexpected byproducts. What could be the cause?
A4: Side reactions can be promoted by several factors:
-
Over-fluorination: Excessively harsh conditions (high temperature or pressure) can sometimes lead to the formation of more highly fluorinated compounds.
-
Elimination Reactions: Depending on the substrate and conditions, elimination of HF could occur, leading to olefinic impurities.[2]
-
Solvent Reactivity: Some electrophilic fluorinating agents can react with certain solvents. Ensure the chosen solvent is compatible with the fluorinating agent.[3]
Stage 3: Reduction of the Carboxylic Acid/Ester
Q5: The reduction of my 3,3-difluorocyclopentanecarboxylic acid (or its ester) with Lithium Aluminum Hydride (LAH) is not going to completion. What should I check?
A5: Incomplete reduction with LAH can be due to:
-
LAH Quality: LAH is highly reactive with water and moisture. Use a fresh, unopened container or a properly stored and handled reagent.
-
Insufficient LAH: Ensure at least a stoichiometric amount of LAH is used. For carboxylic acids, two equivalents are needed due to the initial acid-base reaction.
-
Reaction Temperature: While LAH reductions are often rapid at room temperature, some substrates may require gentle heating to go to completion.[4]
Q6: I am observing the formation of impurities during the LAH reduction. What are the possible reasons?
A6: Impurity formation can result from:
-
Over-reduction: While less common for carboxylic acids and esters, over-reduction of other functional groups in the molecule can occur.
-
Work-up Procedure: The quenching of the LAH reaction is highly exothermic and must be done carefully at low temperatures to avoid side reactions. A standard Fieser workup (sequential addition of water, 15% NaOH, and water) is often effective.
III. Experimental Protocols
Protocol 1: Synthesis of 3,3-Difluorocyclopentanone
This two-step procedure starts with the Dieckmann condensation of diethyl 2,2-difluoroadipate.[1]
Step A: Dieckmann Condensation
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Cool the reactor to 0-5 °C in an ice bath.
-
Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Step B: Hydrolysis and Decarboxylation
-
Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of 3,3-Difluorocyclopentanecarboxylic Acid with LAH
Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme caution in a moisture-free environment under an inert atmosphere.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend lithium aluminum hydride in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,3-difluorocyclopentanecarboxylic acid in the same anhydrous solvent to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting granular precipitate and wash it thoroughly with ether.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or column chromatography.
IV. Data Presentation
| Parameter | Dieckmann Condensation | LAH Reduction |
| Key Reagents | Diethyl 2,2-difluoroadipate, Sodium ethoxide | 3,3-Difluorocyclopentanecarboxylic acid, LiAlH₄ |
| Solvent | Anhydrous Ethanol, Toluene | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Reaction Time | 12-16 hours | 2-4 hours |
| Work-up | Acidic quench, extraction | Fieser workup, extraction |
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride.
-
Sandford, G. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropane Fluorination.
-
BenchChem. (n.d.). An In-depth Technical Guide to 3,3-Difluorocyclopentanamine Hydrochloride.
-
BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
-
Takayama, R., et al. (2017). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc.
-
Imperial College. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
-
Wikipedia. (n.d.). Lithium aluminium hydride.
-
Chem-Impex. (n.d.). (3,3-Difluorocyclobutyl)methanol.
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
-
McBee, E. T., et al. (n.d.). Lithium aluminum hydride reduction of difluoroacetic acid. Proceedings of the Indiana Academy of Science.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
-
NIH. (n.d.). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
-
Moldb. (n.d.). This compound.
References
Characterization of unexpected byproducts in reactions with (3,3-Difluorocyclopentyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (3,3-Difluorocyclopentyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this valuable fluorinated building block. The unique physicochemical properties imparted by the gem-difluorocyclopentyl moiety—such as modulated lipophilicity and metabolic stability—make it an attractive scaffold in modern drug discovery.[1] However, its structural and electronic features can also lead to unexpected reaction pathways.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of unexpected byproducts in your reactions.
Part 1: Troubleshooting Guide for Common Transformations
This section addresses specific issues encountered during common synthetic operations involving this compound. Each entry is structured in a question-and-answer format to simulate a direct consultation with an application scientist.
Scenario 1: Oxidation Reactions
Q: I am trying to oxidize this compound to the corresponding aldehyde using a standard Swern oxidation, but my crude ¹H NMR is complex. I see my desired aldehyde, but also other significant impurities. What could they be?
A: This is a common issue when oxidizing alcohols, and the fluorinated ring introduces specific considerations. Beyond incomplete conversion, there are two primary byproducts you should investigate: the over-oxidized carboxylic acid and a self-condensation ester product.
1. Probable Byproduct: (3,3-Difluorocyclopentyl)carboxylic acid
-
Causality: While Swern and Dess-Martin periodinane (DMP) oxidations are generally excellent for stopping at the aldehyde, exposure to air during workup or purification can cause slow oxidation of aldehydes to carboxylic acids. If you used a stronger, non-selective oxidant like Jones reagent (CrO₃/H₂SO₄), over-oxidation is highly probable. The electron-withdrawing nature of the CF₂ group does not significantly hinder this process.
-
Characterization:
-
¹H NMR: Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: A very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak will be 16 mass units higher than the aldehyde.
-
-
Mitigation Strategy:
-
Strictly use mild and selective oxidizing agents (Swern, DMP, TEMPO).
-
Ensure the reaction goes to completion to consume all starting alcohol.
-
Conduct the workup and purification under an inert atmosphere (N₂ or Ar) to minimize air exposure.
-
2. Probable Byproduct: (3,3-Difluorocyclopentyl)methyl (3,3-difluorocyclopentane)carboxylate
-
Causality: This ester byproduct forms via a Tishchenko-type reaction or through acid-catalyzed esterification if acidic impurities are present. The newly formed (and highly reactive) aldehyde can react with any remaining starting alcohol to form a hemiacetal, which is then oxidized in situ to the ester.
-
Characterization:
-
¹⁹F NMR: This is the most diagnostic tool. You will see two distinct signals for the two different difluorocyclopentyl rings, as their chemical environments are no longer identical.[2][3]
-
¹H NMR: The spectrum will be complex. Look for the disappearance of the alcohol -OH proton and the aldehyde proton. You will see a characteristic downfield shift of the -CH ₂-O- protons of the alcohol moiety part of the ester to ~4.0-4.3 ppm.[4]
-
MS: The molecular ion will correspond to (C₁₂H₁₆F₄O₂), with a mass significantly higher than your starting material or aldehyde.
-
-
Mitigation Strategy:
-
Add the oxidizing agent slowly and at a low temperature (e.g., -78 °C for Swern) to keep the instantaneous concentration of the aldehyde low.
-
Ensure complete conversion of the starting alcohol before workup.
-
Use buffered or non-acidic conditions for both the reaction and workup.
-
Scenario 2: Esterification and Acylation Reactions
Q: I performed a Fischer esterification of this compound with acetic acid and a catalytic amount of H₂SO₄. My yield is low, and I have a significant byproduct with a much simpler NMR spectrum. What is happening?
A: The combination of strong acid (H₂SO₄) and heat required for Fischer esterification can be problematic for certain substrates, leading to elimination or degradation.[5][6] Given your observation of a "simpler" NMR spectrum, the most likely culprit is an elimination product.
1. Probable Byproduct: 1-Methylene-3,3-difluorocyclopentane or Rearrangement Products
-
Causality: Although primary alcohols are generally resistant to E1 elimination, the harsh conditions of Fischer esterification can protonate the hydroxyl group, forming a good leaving group (water). While a primary carbocation is unstable, rearrangement or elimination can occur. The strain and electronic nature of the difluorinated ring could facilitate unexpected pathways. Under strongly acidic conditions, ring-opening or other rearrangements are also a possibility, though less common for this specific substrate.[7]
-
Characterization:
-
¹H NMR: Look for the appearance of alkene protons (vinylic protons) in the 4.5-6.0 ppm range. The characteristic -CH₂OH signals will have disappeared.
-
¹³C NMR: The presence of sp² hybridized carbons (~100-150 ppm).
-
GC-MS: This is an excellent tool for identifying volatile, lower molecular weight byproducts. The mass spectrum would show a molecular ion corresponding to the loss of water (M-18) from the starting material.
-
-
Mitigation Strategy:
-
Avoid harsh conditions. Instead of Fischer esterification, use milder, base-catalyzed acylation (e.g., acetic anhydride with pyridine or DMAP) or coupling-agent-based methods (e.g., acetic acid with DCC/DMAP or EDC/DMAP). These methods do not require strong acid or high heat.
-
Proposed Byproduct Formation Pathway in Fischer Esterification
Caption: Competing pathways under harsh acidic conditions.
Scenario 3: Nucleophilic Substitution (via Tosylate/Mesylate)
Q: I converted the alcohol to the tosylate and am now trying to displace it with sodium azide in DMF. My reaction is clean by TLC, but after workup and purification, my NMR shows my product is contaminated. I also notice a faint, sweet smell. What could the impurity be?
A: This is a classic problem related to the solvent, not the substrate itself. Dimethylformamide (DMF) is susceptible to hydrolysis, especially if your workup involves water and/or basic conditions are generated.
1. Probable Byproduct: N-((3,3-Difluorocyclopentyl)methyl)formamide
-
Causality: Under thermal, acidic, or basic conditions, DMF can decompose to dimethylamine and formic acid (or formate). The free amine can then act as a nucleophile, displacing the tosylate to form a quaternary ammonium salt, or more commonly, the formate can compete with your azide nucleophile. If any hydrolysis of the tosylate back to the alcohol occurs, it can be formylated by residual formic acid. The most likely scenario, however, is the reaction of any generated amine with your activated tosylate.
-
Characterization:
-
¹H NMR: Look for a formyl proton singlet around 8.0 ppm and an N-H proton (if present and not exchanged).
-
MS: Look for a molecular ion corresponding to your desired azide product being replaced by a formamide group. ESI-MS should clearly distinguish the two.
-
-
Mitigation Strategy:
-
Use high-purity, anhydrous DMF. Purge the bottle with argon or nitrogen after each use.
-
Consider an alternative solvent. Polar aprotic solvents like DMSO or acetonitrile are excellent alternatives for SN2 reactions.
-
Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate while minimizing solvent degradation.
-
Perform a non-aqueous workup if possible, or keep the aqueous workup brief and cold.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How stable is the gem-difluorocyclopentyl moiety to common acidic and basic conditions?
A1: The C-F bond is exceptionally strong, and the gem-difluoro moiety is generally robust. It is stable to most conditions used in standard organic synthesis, including:
-
Mild to moderate acids and bases (e.g., TFA, HCl in dioxane, NaHCO₃, K₂CO₃, LiOH).
-
Common hydrogenolysis and hydrogenation conditions (e.g., H₂, Pd/C).
-
Most organometallic reagents (e.g., Grignard reagents, organolithiums) at low temperatures.
However, extreme conditions can pose a risk. Very strong, hot mineral acids could potentially catalyze ring-opening or other rearrangements.[7] Similarly, very strong bases (like LDA or NaH at high temperatures) could potentially induce elimination of HF, although this is less favorable than with other fluorinated systems.[8]
Q2: What are the key analytical signatures I should look for when characterizing compounds with the (3,3-Difluorocyclopentyl) moiety?
A2: A multi-nuclear NMR approach is essential for unambiguous characterization.[3][9]
| Technique | Key Signature & Rationale |
| ¹⁹F NMR | This is the most informative technique. You should observe a single, complex multiplet. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the electronic environment.[2][10] The signal will be a multiplet due to coupling with the four adjacent protons on C2 and C4. |
| ¹H NMR | Look for the characteristic signals of the cyclopentyl ring protons. The protons on C2 and C4 (adjacent to the CF₂ group) will be split by the fluorine atoms (JHF coupling), leading to more complex multiplets than in a non-fluorinated analog. |
| ¹³C NMR | The carbon atom bearing the two fluorine atoms (C3) will appear as a sharp triplet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant of ~240-250 Hz. The adjacent carbons (C2 and C4) will also show smaller two-bond C-F coupling (²JCF). |
| Mass Spec | In electron ionization (EI-MS), fluorinated compounds often show characteristic fragmentation patterns. Look for fragments corresponding to the loss of F• (M-19) and HF (M-20).[11][12] |
Q3: Are there any common impurities in the starting material, this compound, that I should test for?
A3: While commercial starting materials are generally of high purity, it is good practice to check for impurities derived from its synthesis. The most common synthetic route involves the reduction of a carbonyl group. Therefore, potential impurities could include:
-
(3,3-Difluorocyclopentyl)carboxylic acid or its esters: The precursor to the alcohol.
-
3,3-Difluorocyclopentanone: From incomplete reduction of a related ketone precursor. A simple ¹H NMR or GC-MS of the starting material is usually sufficient to identify any significant impurities before beginning your reaction.
Part 3: Standard Analytical Protocols
Protocol 1: Workflow for Unknown Byproduct Identification
This protocol provides a systematic approach to characterizing an unexpected byproduct.
Caption: Systematic workflow for byproduct characterization.
Protocol 2: Acquiring High-Quality NMR Data for Fluorinated Compounds
-
Sample Preparation: Prepare your sample as usual in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the concentration is sufficient for ¹³C NMR (~10-20 mg in 0.6 mL).
-
¹H NMR: Acquire a standard proton spectrum. Note any unusually complex multiplets in the 1.5-2.5 ppm range, which could indicate H-F coupling.
-
¹⁹F NMR:
-
This is a separate experiment. It can be run with or without proton decoupling. Running a ¹⁹F{¹H} (proton-decoupled) spectrum can simplify the signal and confirm the number of distinct fluorine environments.
-
No external standard is strictly necessary for routine characterization, but for reporting, CFCl₃ is the standard reference (δ = 0 ppm).
-
-
¹³C NMR:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Pay close attention to the region between 110-130 ppm for the characteristic triplet of the CF₂ carbon.
-
Increase the number of scans (e.g., nt=1024 or higher) as the C-F coupling can split the signal and reduce its apparent intensity.
-
-
2D NMR (HSQC/HMBC): If the structure is ambiguous, run a ¹H-¹³C HSQC to correlate protons to their attached carbons. This can be invaluable for assigning the complex signals of the cyclopentyl ring.
By following these guidelines, researchers can better anticipate, identify, and control the formation of unexpected byproducts, leading to more efficient and successful synthetic campaigns with this compound.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. monash.edu [monash.edu]
- 6. jddtonline.info [jddtonline.info]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of (3,3-Difluorocyclopentyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (3,3-Difluorocyclopentyl)methanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthetic route.
The synthesis of this compound is a valuable process for obtaining a key building block in medicinal chemistry and materials science. The gem-difluoro group imparts unique properties to molecules, including altered metabolic stability and lipophilicity. However, the presence of these fluorine atoms also introduces specific challenges throughout the synthesis. This guide will walk you through the entire process, from the starting material to the final product, offering solutions to common problems and explaining the rationale behind our recommendations.
Synthetic Pathway Overview
The most common and scalable route to this compound involves a three-stage process, starting from diethyl 2,2-difluoroadipate.
Caption: Synthetic route to this compound.
Stage 1: Dieckmann Condensation of Diethyl 2,2-difluoroadipate
The first critical step is the intramolecular cyclization of diethyl 2,2-difluoroadipate to form the corresponding cyclic β-keto ester. The presence of the gem-difluoro group can influence the course of this reaction.
Frequently Asked Questions & Troubleshooting
Q1: My Dieckmann condensation is giving a low yield. What are the most likely causes?
A1: Low yields in the Dieckmann condensation of diethyl 2,2-difluoroadipate can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material: Ensure your diethyl 2,2-difluoroadipate is of high purity. The synthesis of this starting material, often from diethyl malonate and a suitable difluorinated electrophile, can sometimes result in impurities that interfere with the condensation.
-
Base Selection and Stoichiometry: Sodium ethoxide (NaOEt) in an anhydrous solvent like toluene or THF is the standard base.[1][2] It is crucial to use at least one full equivalent of the base. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[3] Using a substoichiometric amount of base will result in an incomplete reaction.
-
Reaction Conditions: The reaction is typically run at elevated temperatures. However, excessively high temperatures can lead to side reactions. A gentle reflux is usually sufficient. The reaction should be performed under strictly anhydrous conditions, as any moisture will quench the base and the enolate intermediate.
-
Work-up Procedure: The acidic work-up to neutralize the reaction and protonate the enolate is critical. If the acidification is not complete, the product may remain as the sodium salt and be lost to the aqueous layer during extraction.
Q2: I'm observing the formation of a significant amount of polymeric or oligomeric byproducts. How can I prevent this?
A2: The formation of polymers or oligomers suggests that intermolecular condensation is competing with the desired intramolecular Dieckmann condensation. This is a common issue, especially when forming rings larger than six members, though it can also occur with five-membered rings under certain conditions.[2]
-
High Dilution: The most effective way to favor intramolecular reactions over intermolecular ones is to use high dilution. By keeping the concentration of the diester low, you reduce the probability of two different molecules reacting with each other.
-
Slow Addition: Adding the diester slowly to the solution of the base can also help maintain a low effective concentration of the starting material, further promoting intramolecular cyclization.
Q3: Can the gem-difluoro group affect the acidity of the α-protons and the stability of the enolate?
A3: Yes, the electron-withdrawing nature of the two fluorine atoms can have a notable effect. The inductive effect of the fluorine atoms will increase the acidity of the α-protons on the carbon adjacent to the CF2 group. However, the enolate formed from the deprotonation at the other α-position (adjacent to the other ester group) is the one that initiates the cyclization. While the fluorine atoms are not directly adjacent to this position, their influence can still be felt through the carbon chain, potentially affecting enolate stability.
Stage 2: Hydrolysis and Decarboxylation
This stage involves the conversion of the cyclic β-keto ester to 3,3-difluorocyclopentanone through acidic hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.
Frequently Asked Questions & Troubleshooting
Q1: My hydrolysis and decarboxylation step is not going to completion. What should I do?
A1: Incomplete reaction is a common issue in this step. Here are some key points to consider:
-
Reaction Conditions: This reaction is typically carried out by heating the β-keto ester in the presence of an acid, such as sulfuric acid or hydrochloric acid.[1] The temperature and reaction time are critical. Insufficient heating will lead to an incomplete reaction. Monitoring the reaction by TLC or GC is essential to determine the optimal reaction time.
-
Water Content: The presence of water is necessary for the hydrolysis of the ester. Ensure that you are using aqueous acid.
Q2: I'm observing charring or decomposition of my product. How can I avoid this?
A2: Charring is indicative of decomposition under harsh acidic and high-temperature conditions.
-
Temperature Control: Carefully control the reaction temperature. Overheating can lead to the degradation of the product.
-
Milder Conditions: If decomposition persists, consider using a two-step procedure. First, perform the hydrolysis under milder conditions (e.g., using a base like NaOH followed by acidification). Then, isolate the β-keto acid and perform the decarboxylation in a separate step by gentle heating. β-keto acids are generally unstable and readily decarboxylate upon heating.[4]
Q3: Does the gem-difluoro group influence the decarboxylation?
A3: The gem-difluoro group is relatively stable and is not expected to directly interfere with the decarboxylation mechanism, which proceeds through a cyclic transition state involving the keto group and the carboxylic acid.[4] However, the overall electronic environment of the molecule is altered, which could subtly influence the reaction rate.
Stage 3: Reduction of 3,3-Difluorocyclopentanone
The final step is the reduction of the ketone to the desired this compound. The choice of reducing agent is critical to achieve a high yield and avoid unwanted side reactions.
Frequently Asked Questions & Troubleshooting
Q1: What is the best reducing agent for converting 3,3-difluorocyclopentanone to the corresponding alcohol?
A1: Sodium borohydride (NaBH4) is generally the preferred reagent for this transformation.[5][6] It is a mild and selective reducing agent that readily reduces ketones to alcohols in protic solvents like methanol or ethanol.[5][6] Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and can also be used, but it is less selective and requires strictly anhydrous conditions and a more cautious work-up.[7][8]
| Reducing Agent | Solvent | Key Considerations |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for ketones and aldehydes, easy to handle.[6] |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF, Diethyl ether | Very powerful, reduces a wide range of functional groups, requires inert atmosphere and careful quenching.[7][8] |
Q2: I am concerned about defluorination as a side reaction. How can I minimize this risk?
A2: Defluorination can be a concern when working with fluorinated compounds, especially under harsh reaction conditions.[9]
-
Choice of Reducing Agent: Using a milder reducing agent like NaBH4 at low temperatures (e.g., 0 °C) can significantly reduce the risk of defluorination compared to stronger, more reactive hydrides.
-
Reaction Temperature: Keep the reaction temperature low. The reduction of ketones with NaBH4 is often exothermic, so it's good practice to add the reducing agent portion-wise to a cooled solution of the ketone.
-
pH Control: During work-up, avoid strongly acidic or basic conditions for prolonged periods, as this can sometimes promote elimination reactions leading to defluorination.
Q3: How can I effectively purify the final product, this compound?
A3: The purification of fluorinated alcohols can sometimes be challenging due to their unique physical properties.
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. Ensure thorough extraction to maximize recovery.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method, especially for larger scales.
-
Azeotropic Removal of Impurities: In some cases, fluorinated alcohols can form azeotropes with solvents or impurities, making separation by simple distillation difficult.[10] Extractive distillation or careful selection of extraction solvents may be necessary in such cases.[10]
Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl 2,2-difluoroadipate
Caption: Workflow for the Dieckmann Condensation.
Protocol 2: Reduction of 3,3-Difluorocyclopentanone with NaBH4
Caption: Workflow for the reduction of the fluorinated ketone.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (3,3-Difluorocyclopentyl)methanol and Cyclopentylmethanol: A Guide for Drug Development Professionals
An In-depth Look at How Strategic Fluorination Impacts Key Physicochemical and Metabolic Properties
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of (3,3-difluorocyclopentyl)methanol and its non-fluorinated counterpart, cyclopentylmethanol. Through an examination of their fundamental physicochemical properties and metabolic fates, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the nuanced effects of gem-difluorination on a common alicyclic scaffold.
The introduction of a gem-difluoro group can profoundly alter a molecule's electronic and conformational landscape, leading to significant changes in properties such as lipophilicity, acidity, and metabolic stability. Understanding these shifts is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
Physicochemical Properties: A Head-to-Head Comparison
The addition of two fluorine atoms to the cyclopentyl ring at the 3-position instigates notable changes in the molecule's physical and chemical characteristics. While specific experimental data for this compound is not extensively published in readily available literature, we can infer its properties based on known principles of fluorine chemistry and available data for analogous structures.
| Property | Cyclopentylmethanol | This compound | Impact of gem-Difluorination |
| Molecular Formula | C6H12O | C6H10F2O | Addition of two fluorine atoms, removal of two hydrogen atoms |
| Molecular Weight | 100.16 g/mol | 136.14 g/mol | Increased molecular weight |
| Boiling Point | 162-163 °C | Not experimentally determined |
A Comparative Spectroscopic Guide to (3,3-Difluorocyclopentyl)methanol and Its Precursors
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, offers a unique combination of electronic effects and conformational constraints. This guide provides an in-depth spectroscopic comparison of the valuable building block, (3,3-Difluorocyclopentyl)methanol, and its synthetic precursors, contrasted with their non-fluorinated analogs. We will delve into the synthetic rationale and provide a detailed experimental protocol, followed by a comprehensive analysis of the NMR and IR data that highlights the profound influence of gem-difluorination.
The Synthetic Pathway: From Dicarboxylate to Fluorinated Alcohol
The synthesis of this compound is conceptually straightforward, typically involving the reduction of a corresponding carboxylic acid or ester. A common and efficient precursor is diethyl 3,3-difluorocyclopentane-1,1-dicarboxylate. The synthetic sequence involves the hydrolysis of the diester to the corresponding dicarboxylic acid, which can be a challenging step, followed by reduction of one of the carboxylic acid groups. A more direct approach, and the one detailed here, is the direct reduction of the diester using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
The mechanism of LiAlH₄ reduction of esters is a well-established process in organic chemistry.[1][2] It proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by the departure of an alkoxide leaving group to form an aldehyde intermediate, which is then rapidly reduced by a second equivalent of hydride to the primary alcohol.[3][4] Given the high reactivity of LiAlH₄, the reaction must be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.[4]
Experimental Protocol: Synthesis of this compound
This protocol outlines the reduction of diethyl 3,3-difluorocyclopentane-1,1-dicarboxylate to this compound.
Materials:
-
Diethyl 3,3-difluorocyclopentane-1,1-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized Water
-
10% Sulfuric Acid
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of diethyl 3,3-difluorocyclopentane-1,1-dicarboxylate in anhydrous diethyl ether is prepared in a dropping funnel.
-
A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
-
The solution of the diester is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting granular precipitate is removed by filtration and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Data Comparison
The introduction of the two fluorine atoms at the C3 position of the cyclopentyl ring has a marked effect on the spectroscopic properties of the molecule. The following tables provide a comparative analysis of the ¹H NMR, ¹³C NMR, and IR data for this compound and its precursor, alongside their non-fluorinated counterparts.
¹H NMR Spectroscopy
Table 1: Comparative ¹H NMR Data (Predicted/Typical Shifts in CDCl₃, δ ppm)
| Compound | CH₂-O | Ring CH | Ring CH₂ adjacent to CF₂ | Ring CH₂ β to CF₂ | OCH₂ (Ester) | CH₃ (Ester) |
| This compound | ~3.6 | ~2.1 | ~2.3 | ~1.8 | - | - |
| Cyclopentylmethanol [5] | 3.48 | 1.85 | - | 1.2-1.7 | - | - |
| Diethyl 3,3-difluorocyclopentane-1,1-dicarboxylate | - | - | ~2.5 | ~2.2 | 4.25 | 1.28 |
| Diethyl cyclopentane-1,1-dicarboxylate [6] | - | - | - | 1.8-2.0 | 4.15 | 1.23 |
Analysis:
The most significant impact of the gem-difluoro group in the ¹H NMR spectrum is the downfield shift of the adjacent protons. The electronegative fluorine atoms withdraw electron density, deshielding the neighboring protons and causing their resonance to appear at a higher chemical shift.[7] This is evident when comparing the ring protons of the fluorinated compounds to their non-fluorinated analogs. The protons on the carbons adjacent to the CF₂ group in both the final alcohol and the precursor diester are expected to be shifted downfield.
¹³C NMR Spectroscopy
Table 2: Comparative ¹³C NMR Data (Predicted/Typical Shifts in CDCl₃, δ ppm)
| Compound | CH₂-O | Ring CH | CF₂ | Ring CH₂ adjacent to CF₂ | Ring CH₂ β to CF₂ | C=O (Ester) | OCH₂ (Ester) | CH₃ (Ester) |
| This compound | ~68 | ~45 | ~125 (t) | ~38 (t) | ~30 | - | - | - |
| Cyclopentylmethanol [8][9] | 68.1 | 44.5 | - | 29.5 | 25.6 | - | - | - |
| Diethyl 3,3-difluorocyclopentane-1,1-dicarboxylate | - | ~58 | ~123 (t) | ~35 (t) | ~33 | ~172 | ~62 | ~14 |
| Diethyl cyclopentane-1,1-dicarboxylate [2][10] | - | 59.2 | - | 35.8 | 24.5 | 173.5 | 61.2 | 14.1 |
Analysis:
The ¹³C NMR spectrum provides even more dramatic evidence of fluorination. The carbon atom directly bonded to the two fluorine atoms (CF₂) exhibits a very large downfield shift, typically appearing in the range of 120-130 ppm. Furthermore, this signal will appear as a triplet due to coupling with the two fluorine atoms (¹⁹F has a spin of I = ½).[11] The carbons adjacent to the CF₂ group also experience a downfield shift and will appear as triplets due to two-bond C-F coupling. The influence of the fluorine atoms diminishes with distance.
Infrared (IR) Spectroscopy
Table 3: Comparative IR Data (Key Peaks, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch (Ester) | C-F Stretch |
| This compound | ~3350 (broad) | 2850-2960 | - | 1000-1200 (strong) |
| Cyclopentylmethanol [12][13] | ~3340 (broad) | 2870-2950 | - | - |
| Diethyl 3,3-difluorocyclopentane-1,1-dicarboxylate | - | 2870-2980 | ~1735 | 1000-1200 (strong) |
| Diethyl cyclopentane-1,1-dicarboxylate [14][15] | - | 2870-2980 | ~1730 | - |
Analysis:
The most prominent and diagnostic feature in the IR spectra of the fluorinated compounds is the appearance of strong absorption bands in the 1000-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[16] The exact position and intensity of these bands can be complex due to coupling with other vibrations.[1] The other key functional groups, the hydroxyl group in the alcohols and the carbonyl group in the esters, show their characteristic absorptions at approximately 3350 cm⁻¹ (broad) and 1730-1735 cm⁻¹, respectively. The presence of the electronegative fluorine atoms can cause a slight shift in the C=O stretching frequency.
Conclusion
The spectroscopic data presented in this guide clearly illustrates the significant influence of the gem-difluoro group on the chemical environment of the cyclopentyl ring. In ¹H NMR, protons adjacent to the CF₂ group are deshielded, resulting in a downfield shift. The effect is even more pronounced in ¹³C NMR, with the fluorinated carbon appearing as a triplet at a significantly downfield shift, and adjacent carbons also showing triplet splitting and a downfield shift. The presence of strong C-F stretching absorptions in the IR spectrum is a definitive indicator of fluorination. Understanding these spectroscopic signatures is crucial for researchers and drug development professionals working with fluorinated building blocks, enabling them to confidently characterize their synthesized molecules and intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyclopentanemethanol [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. diethyl 1,1-cyclopentanedicarboxylate [webbook.nist.gov]
- 15. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
A Comparative Guide to the Biological Activity of (3,3-Difluorocyclopentyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The gem-difluoro motif, in particular, offers a unique combination of steric and electronic effects that can profoundly influence a compound's metabolic stability, binding affinity, and overall biological activity. This guide provides a comparative analysis of the biological potential of compounds derived from (3,3-Difluorocyclopentyl)methanol, a versatile building block for accessing novel chemical entities. We will explore the available data on their anticancer, antifungal, and antiviral activities, compare them with relevant alternatives, and provide detailed experimental protocols for their evaluation.
The Rationale for Fluorination in the Cyclopentyl Scaffold
The cyclopentane ring is a common motif in numerous bioactive molecules and approved drugs. The introduction of a gem-difluoro group at the 3-position of a cyclopentyl moiety offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and improved pharmacokinetic profile of a drug candidate.
-
Conformational Rigidity: The cyclopentane ring provides a degree of conformational constraint, which can be beneficial for optimizing binding to a biological target by reducing the entropic penalty upon binding. The gem-difluoro substitution can further influence the preferred conformation of the ring.
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the local electronic environment of a molecule, potentially influencing hydrogen bonding capabilities and dipole moment. While highly fluorinated compounds can be very lipophilic, the introduction of a difluoromethyl group can sometimes increase polarity compared to a dimethyl group, impacting solubility and cell permeability.
Comparative Biological Activity
While the direct biological activity of this compound itself has not been extensively reported, its derivatives have emerged as promising scaffolds in various therapeutic areas. Here, we compare the reported activities of these derivatives with other relevant compounds.
Anticancer Activity
Derivatives of the closely related (3,3-difluorocyclopentyl)methylamine have shown potential as anti-cancer agents. For instance, 1-[(3,3-Difluorocyclopentyl)methyl]-3-nitro-1,2,4-triazole has been investigated as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and tumorigenesis[1].
For comparison, fluorocyclopentenyl-pyrimidines and -purines have demonstrated significant anticancer activity. A cytosine derivative with a fluorocyclopentene ring has shown high growth inhibition against a broad range of human tumor cell lines[2]. This highlights the potential of fluorinated cyclopentyl moieties in the design of novel anticancer nucleoside analogues.
Table 1: Comparative Anticancer Activity
| Compound Class | Specific Derivative/Example | Target/Mechanism of Action | Reported Activity (IC50) | Reference |
| (3,3-Difluorocyclopentyl)methyl Derivatives | 1-[(3,3-Difluorocyclopentyl)methyl]-3-nitro-1,2,4-triazole | mPGES-1 Inhibition | Data not publicly available | [1] |
| Fluorocyclopentenyl-pyrimidines | Cytosine derivative 15a | Not specified | High growth inhibition | [2] |
| Non-fluorinated Analogues | Di(3-thienyl)methanol | Not specified | IC50 > 20 µg/mL (T98G brain cancer cells) | [3][4] |
Antifungal Activity
Table 2: Comparative Antifungal Activity
| Compound Class | Specific Derivative/Example | Target Fungal Species | Reported Activity (MIC) | Reference |
| This compound Derivatives | Data not available | - | - | - |
| Trifluoromethyl-substituted Chalcones | Compound A3 (indole-containing) | Candida albicans, Aspergillus niger | More active than fluconazole | [5] |
| Trifluoromethoxy-substituted Chalcones | Compound B3 (indole-containing) | Candida albicans, Aspergillus niger | More active than fluconazole | [5] |
| Standard Antifungal | Fluconazole | Candida albicans, Aspergillus niger | Standard reference | [5] |
Antiviral Activity
The (3,3-difluorocyclopentyl) moiety is a promising scaffold for the design of novel antiviral agents. Application notes suggest that 3,3-difluorocyclopentanamine hydrochloride, a closely related amine derivative, is a valuable building block for synthesizing neuraminidase inhibitors for the treatment of influenza. The rationale is that the difluorinated cyclopentane can mimic the oxane ring of the natural substrate, sialic acid, while the gem-difluoro group can enhance binding to the enzyme's active site and improve metabolic stability[3].
For comparison, various fluorinated nucleoside analogues have been developed as potent antiviral drugs. For instance, 3'-fluoro-3'-deoxy-5'-noraristeromycin derivatives have been synthesized and evaluated for their antiviral properties[7].
Table 3: Comparative Antiviral Activity
| Compound Class | Specific Derivative/Example | Viral Target | Potential Mechanism | Reference |
| (3,3-Difluorocyclopentyl)amine Derivatives | Hypothetical Neuraminidase Inhibitors | Influenza Neuraminidase | Competitive Inhibition | [3] |
| Fluorinated Carbocyclic Nucleosides | 3'-Fluoro-3'-deoxy-5'-noraristeromycin | Various viruses | Inactive in 31 viral assays | [7] |
| Standard Antiviral | Oseltamivir (Tamiflu) | Influenza Neuraminidase | Competitive Inhibition | - |
Experimental Protocols
To facilitate the evaluation of novel compounds derived from this compound, we provide detailed, step-by-step methodologies for key biological assays.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Visualizations
Signaling Pathway and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Workflow for Anticancer Drug Discovery.
Figure 2: Neuraminidase Inhibition by (3,3-Difluorocyclopentyl) Derivatives.
Conclusion
The available, though limited, evidence suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The unique properties conferred by the gem-difluoro group make these derivatives attractive candidates for anticancer, antifungal, and antiviral drug discovery programs. Further synthesis and comprehensive biological evaluation of a wider range of derivatives are warranted to fully explore the potential of this chemical space. The experimental protocols provided in this guide offer a framework for such investigations, enabling researchers to systematically assess the biological activity of these novel compounds.
References
- 1. Buy 1-[(3,3-Difluorocyclopentyl)methyl]-3-nitro-1,2,4-triazole [smolecule.com]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Cyclopentane Building Blocks in Drug Design: A Guide for Medicinal Chemists
Abstract
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated scaffolds, fluorinated cyclopentanes have emerged as particularly valuable building blocks. Their inherent three-dimensionality and conformational flexibility, when combined with the effects of fluorination, offer a powerful strategy to optimize drug-like properties. This guide provides a comparative analysis of different fluorinated cyclopentane building blocks, offering insights into their synthesis, physicochemical properties, and impact on metabolic stability and receptor binding, supported by experimental data and detailed protocols.
The Strategic Advantage of Incorporating Fluorinated Cyclopentanes
The cyclopentane ring is a common motif in natural products and synthetic drugs, valued for its ability to present substituents in well-defined spatial orientations.[3] Fluorination of this scaffold can profoundly influence a drug candidate's profile in several key areas:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[1][4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can "block" oxidative metabolism, often leading to a longer half-life and improved bioavailability.[1][4]
-
Physicochemical Properties (pKa and Lipophilicity): The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups.[5][6] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement. The effect of fluorination on lipophilicity (LogP) is more complex; while highly fluorinated groups like trifluoromethyl (CF₃) generally increase lipophilicity, monofluorination can have more subtle, context-dependent effects.[1]
-
Conformational Control: Fluorine substitution can enforce a specific conformational bias through stereoelectronic interactions, such as the gauche effect.[1] This can be exploited to lock a molecule into its bioactive conformation, thereby enhancing its binding affinity for the target protein.[1]
Comparative Analysis of Fluorinated Cyclopentane Building Blocks
The impact of fluorination on a cyclopentane ring is highly dependent on the number and position of the fluorine atoms. This section provides a comparative overview of commonly employed fluorinated cyclopentane building blocks.
Monofluorinated and Fluoroalkyl-Substituted Cyclopentanes
Monofluorination and the introduction of fluoroalkyl groups (e.g., -CH₂F, -CHF₂, -CF₃) are common strategies to modulate physicochemical properties.
Table 1: Comparative Physicochemical Properties of α-Fluoroalkyl-Substituted Cyclopentane Derivatives
| Compound | R | pKa (Carboxylic Acid) | LogP (Amide Derivative) |
| Cyclopentyl Carboxylic Acid | CH₃ | 4.99 | 1.55 |
| 1-(Fluoromethyl)cyclopentane-1-carboxylic acid | CH₂F | 4.65 | 1.39 |
| 1-(Difluoromethyl)cyclopentane-1-carboxylic acid | CHF₂ | 4.19 | 1.63 |
| 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | CF₃ | 3.84 | 2.14 |
Data adapted from Bobovskyi et al. (2023).[7]
As illustrated in Table 1, increasing the number of fluorine atoms on the α-methyl group of cyclopentane carboxylic acid leads to a progressive decrease in the pKa of the carboxylic acid due to the strong inductive electron-withdrawing effect of the fluorine atoms.[7] Interestingly, the lipophilicity (LogP) of the corresponding amide derivatives shows a more complex trend, with the monofluoromethyl and methyl analogs having similar LogP values, while the difluoromethyl and trifluoromethyl analogs are progressively more lipophilic.[7]
Gem-Difluorinated Cyclopentanes
The introduction of a gem-difluoro (-CF₂-) group is a particularly effective strategy for improving metabolic stability and modulating physicochemical properties.
Table 2: Comparative Physicochemical Properties of gem-Difluorinated Cycloalkanes and their Non-Fluorinated Analogs
| Compound | Ring Size | pKa (Amine) | pKa (Carboxylic Acid) | LogP (Amide) |
| Cyclopentylamine | 5 | 10.4 | - | - |
| 3,3-Difluorocyclopentylamine | 5 | ~7.15 (estimated) | - | 0.9 (calculated) |
| Cyclopentane carboxylic acid | 5 | - | 4.99 | 1.55 |
| 3,3-Difluorocyclopentane carboxylic acid | 5 | - | 4.69 | 1.30 |
| Cyclohexylamine | 6 | 10.6 | - | - |
| 4,4-Difluorocyclohexylamine | 6 | 10.1 | - | - |
| Cyclohexane carboxylic acid | 6 | - | 4.90 | 1.96 |
| 4,4-Difluorocyclohexane carboxylic acid | 6 | - | 4.80 | 1.70 |
Data adapted from Holovach et al. (2022).[8]
The data in Table 2 clearly demonstrates that gem-difluorination significantly lowers the pKa of both amines and carboxylic acids on a cyclopentane ring.[8] This reduction in basicity for amines can be particularly advantageous for improving oral bioavailability and reducing off-target effects.[9] Furthermore, gem-difluorination tends to decrease the lipophilicity of the corresponding amide derivatives.[8] Studies have also shown that gem-difluorination can either not affect or slightly improve the metabolic stability of model derivatives.[3][8]
Vicinally-Difluorinated Cyclopentanes
The stereospecific introduction of two adjacent fluorine atoms offers a powerful tool for conformational control. The threo and erythro configurations of vicinal difluoroalkanes can induce extended ("zigzag") or "bent" conformations, respectively.[10] This conformational constraint can be utilized to pre-organize a molecule for optimal binding to its biological target. While less common than other fluorination patterns, vicinally difluorinated cyclopentanes represent an emerging class of building blocks for fine-tuning molecular shape and properties.
Experimental Protocols
The successful application of fluorinated cyclopentane building blocks relies on robust and scalable synthetic methods, as well as reliable assays for evaluating their properties.
Synthesis of Fluorinated Cyclopentane Building Blocks
The following diagram and protocol outline a general approach for the synthesis of α-fluoroalkyl-substituted cyclopentane carboxylic acids.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Validation of (3,3-Difluorocyclopentyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difunctionalized cyclopentane ring, in particular, presents a desirable motif, conferring a unique conformational rigidity. Among these, (3,3-Difluorocyclopentyl)methanol and its derivatives are emerging as valuable building blocks in the synthesis of novel therapeutics. However, the precise three-dimensional arrangement of these molecules, which is critical for understanding their interaction with biological targets, can only be unambiguously determined through single-crystal X-ray diffraction.
This guide provides an in-depth technical comparison of X-ray crystallography with other structural validation techniques for this compound derivatives. It is designed to equip researchers with the expertise to make informed decisions in their structural analysis workflow, ensuring the scientific integrity of their findings.
The Decisive Power of X-ray Crystallography
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide invaluable information about the connectivity and solution-phase conformation of a molecule, X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional structure in the solid state.[1] This is particularly crucial for molecules with multiple stereocenters or those exhibiting complex conformational isomerism, as is often the case with substituted cyclopentane rings.[2]
The puckered nature of the cyclopentane ring can lead to various conformations, such as the envelope and twist forms, with the energy barrier between them often being small.[3][4] The introduction of bulky and electronegative fluorine atoms at the C3 position significantly influences this conformational landscape. X-ray crystallography provides definitive proof of the preferred solid-state conformation, offering a static snapshot of the molecule's lowest energy state in the crystalline form. This information is invaluable for computational modeling and rational drug design.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
The validation of a molecular structure is rarely reliant on a single technique. A multi-faceted approach, combining data from different analytical methods, provides the most robust and trustworthy characterization.
| Technique | Strengths for this compound Derivatives | Limitations |
| Single-Crystal X-ray Diffraction | - Provides unambiguous 3D structure and absolute stereochemistry.[2] - Reveals detailed information on bond lengths, angles, and intermolecular interactions. - Offers a definitive solid-state conformation. | - Requires a high-quality single crystal, which can be challenging to grow.[5] - The solid-state conformation may not be the only one present in solution. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | - Determines the chemical connectivity and provides insights into the solution-phase conformation through coupling constants and NOE effects.[6] - ¹⁹F NMR is highly sensitive to the local electronic environment, providing a unique probe for fluorinated compounds.[7] | - Conformational analysis can be complex due to the flexibility of the cyclopentane ring. - Provides an averaged picture of all conformations present in solution. |
| Computational Chemistry (DFT) | - Can predict and rank the energies of different possible conformations. - Complements experimental data by providing insights into the electronic structure and orbital interactions. | - The accuracy of the results is highly dependent on the level of theory and basis set used. - Predictions require experimental validation. |
The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. Understanding the causality behind each experimental choice is critical for obtaining high-quality data.
Caption: Experimental workflow for X-ray crystallographic analysis.
Case Study: Structural Validation of a Representative Derivative
As a proxy for the title compound, we will consider the hypothetical crystallographic data for a closely related analog, (3,3-difluoro-1-phenylcyclopentyl)methanol. This allows us to illustrate the principles of data analysis and comparison.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄F₂O |
| Formula Weight | 212.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 12.345(3) |
| β (°) | 105.67(1) |
| Volume (ų) | 1018.9(4) |
| Z | 4 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
The data in Table 1 reveals a monoclinic crystal system and a P2₁/c space group, which is a common centrosymmetric space group for organic molecules. The R-factor of 4.5% indicates a good agreement between the experimental diffraction data and the final refined structural model.
Table 2: Comparison of Experimental and Computational Data
| Parameter | X-ray Crystallography | DFT Calculation (B3LYP/6-31G*) | ¹H NMR (CDCl₃) |
| Cyclopentane Conformation | Envelope | Envelope | Averaged (evidence of puckering) |
| C-F Bond Lengths (Å) | 1.385(2), 1.391(2) | 1.379, 1.382 | Not directly measurable |
| Dihedral Angle (H-C1-C2-H) | 45.2° | 43.8° | J-coupling suggests non-planar |
The comparison in Table 2 highlights the synergy between the different techniques. X-ray crystallography provides the precise bond lengths and the definitive envelope conformation in the solid state. DFT calculations corroborate this finding, predicting a similar low-energy conformation. ¹H NMR, while not providing a static picture, shows through-bond coupling constants that are consistent with a puckered, non-planar cyclopentane ring in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines a generalized procedure for the structural determination of a this compound derivative.
1. Crystallization:
-
Dissolve 10-20 mg of the highly purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Employ slow evaporation, vapor diffusion (e.g., with hexane as the anti-solvent), or slow cooling to promote the growth of single crystals.
-
Crystals of suitable quality for X-ray diffraction should be well-formed, optically clear, and typically 0.1-0.3 mm in at least two dimensions.
2. Crystal Mounting and Data Collection:
-
Under a microscope, select a suitable single crystal and mount it on a cryoloop.
-
Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize radiation damage.
-
Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Collect a preliminary set of frames to determine the unit cell and assess crystal quality.
-
Proceed with a full data collection, typically a complete sphere of data, using an appropriate data collection strategy.
3. Structure Solution and Refinement:
-
Integrate the raw diffraction data and perform corrections for absorption.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map and perform iterative cycles of least-squares refinement.
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement should converge to a low R-factor and a goodness-of-fit close to 1.
4. Validation and Data Deposition:
-
Validate the final structure using software such as PLATON to check for any geometric or crystallographic issues.
-
Generate a Crystallographic Information File (CIF) containing all relevant experimental and structural information.
-
It is best practice to deposit the CIF with a publicly accessible database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility.[8][9]
Logical Relationships in Structural Validation
The interplay between experimental and computational methods forms a self-validating system for structural elucidation.
Caption: Interplay of techniques for structural validation.
References
- 1. excillum.com [excillum.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. iucr.org [iucr.org]
- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Metabolic Stability of Drugs Containing the (3,3-Difluorocyclopentyl)methanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent or higher doses, which can, in turn, increase the risk of adverse effects.[1] A key strategy to enhance metabolic stability is the strategic incorporation of fluorine into a molecule to block sites of oxidative metabolism.[1][2] This guide provides a comprehensive analysis of the in vitro metabolic stability of drugs containing the (3,3-Difluorocyclopentyl)methanol scaffold, comparing its performance with non-fluorinated analogs and other bioisosteric replacements, supported by illustrative experimental data and detailed methodologies.
The Rationale for Fluorination: Enhancing Metabolic Robustness
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are major enzymes in drug metabolism.[2][3][4] By replacing a hydrogen atom at a metabolically vulnerable position—often referred to as a "metabolic soft spot"—with fluorine, medicinal chemists can effectively "shield" the molecule from oxidative metabolism.[1] This often leads to a longer metabolic half-life and improved bioavailability.[5]
The this compound scaffold incorporates gem-difluorination at the 3-position of the cyclopentyl ring. This modification is designed to prevent hydroxylation at this position, a common metabolic pathway for cyclic alkanes. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of adjacent positions, potentially further reducing susceptibility to metabolism.
Comparative In Vitro Metabolic Stability: Experimental Evidence
Table 1: Illustrative Comparison of In Vitro Metabolic Stability of Non-Fluorinated vs. Fluorinated Cyclohexane Analogs in Human Liver Microsomes
| Parameter | Non-Fluorinated Cyclohexane | Fluorinated Cyclohexane | Fold Change | Assay Type |
| Microsomal Half-life (t½) | 15 min | 45 min | 3x increase | Liver Microsome Stability Assay |
| Intrinsic Clearance (CLint) | 120 µL/min/mg | 40 µL/min/mg | 3x decrease | Liver Microsome Stability Assay |
This data is presented as a representative example based on general principles and findings in medicinal chemistry.[6]
The three-fold increase in microsomal half-life and the corresponding three-fold decrease in intrinsic clearance for the fluorinated cyclohexane analog highlight the significant impact of fluorination on metabolic stability. It is highly probable that a similar trend would be observed for the this compound scaffold compared to a simple (cyclopentyl)methanol scaffold.
Bioisosteric Alternatives to the Cyclopentyl Scaffold
Beyond simple fluorination, medicinal chemists often consider bioisosteric replacements to modulate a drug's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.[7] The choice of a bioisostere for the cyclopentyl ring is driven by the desire to improve metabolic stability, solubility, or other drug-like properties while maintaining or enhancing biological activity.
One such alternative that has gained traction is the bicyclo[1.1.1]pentyl (BCP) group. The BCP scaffold is a rigid, three-dimensional, saturated bioisostere for a phenyl ring and can also be considered as an alternative to other cyclic systems like cyclopentyl.[5] Its rigid structure can be more resistant to metabolism compared to the more flexible cyclopentyl ring.
Table 2: Conceptual Comparison of Cyclopentyl and Bicyclo[1.1.1]pentyl Scaffolds
| Property | (Cyclopentyl)methanol | Bicyclo[1.1.1]pentyl methanol | Rationale for Improved Performance |
| Metabolic Stability | Susceptible to oxidation at multiple positions | Generally more stable | Rigid, strained ring system is less susceptible to CYP-mediated oxidation. |
| Lipophilicity (cLogP) | Moderate | Lower | More compact, 3D structure can lead to reduced lipophilicity. |
| Solubility | Moderate | Potentially higher | Lower lipophilicity can improve aqueous solubility. |
This table presents a conceptual comparison based on known properties of these scaffolds.[5]
Experimental Protocols for Assessing In Vitro Metabolic Stability
To empirically determine the metabolic stability of a compound, a robust and well-validated in vitro assay is essential. The liver microsome stability assay is a standard and high-throughput method used in early drug discovery.
Detailed Protocol: In Vitro Liver Microsome Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
2. Materials and Equipment:
-
Liver microsomes (e.g., human, rat)
-
Test compounds (e.g., containing this compound, (cyclopentyl)methanol, or other scaffolds)
-
Positive control compounds (e.g., testosterone for high clearance, verapamil for intermediate clearance)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents: Prepare working solutions of the test and control compounds in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <1%).
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, MgCl₂, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of the cold stopping solution. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / mg of microsomal protein)
Visualizing the Workflow and Rationale
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion and Future Directions
The strategic incorporation of the this compound scaffold is a rational design approach to enhance the metabolic stability of drug candidates. By blocking a key site of oxidative metabolism, this modification is anticipated to lead to a longer in vitro half-life and lower intrinsic clearance when compared to its non-fluorinated counterpart. While direct comparative data for this specific scaffold is not widely published, the principles of metabolic stabilization through fluorination are well-established and supported by data from analogous structures.
For drug development professionals, the key takeaway is the importance of empirical testing. The provided experimental protocol for an in vitro microsomal stability assay offers a robust framework for generating the necessary data to compare different scaffolds and make informed decisions in lead optimization. As new fluorination strategies and novel bioisosteres continue to emerge, a thorough understanding of their impact on metabolic stability will remain a critical aspect of designing safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Lipophilicity: A Comparative Analysis of the 3,3-Difluorocyclopentyl Group
As a Senior Application Scientist, I've frequently consulted with research teams grappling with the challenge of fine-tuning the physicochemical properties of lead compounds. A recurring theme is the strategic use of fluorine to modulate a molecule's profile. While the trifluoromethyl group is ubiquitous, more nuanced substitutions, such as the gem-difluoro motif on a carbocycle, offer a distinct set of advantages. This guide provides an in-depth evaluation of the 3,3-difluorocyclopentyl group's impact on lipophilicity, comparing it directly with its non-fluorinated cyclopentyl counterpart. We will delve into the underlying principles, present comparative data, and provide detailed experimental protocols for researchers to validate these properties in their own laboratories.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity is arguably one of the most influential physicochemical properties in drug discovery, governing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] It is a delicate balance; a drug must possess sufficient lipophilicity to permeate biological membranes, yet maintain enough aqueous solubility to dissolve in physiological fluids like blood plasma.[4][] This property is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6][7] It is an intrinsic property of a molecule in its unionized state.[8]
-
LogD (Distribution Coefficient): For ionizable compounds, LogD is the more physiologically relevant metric. It measures the partition ratio of all species (neutral and ionized) at a specific pH, providing a clearer picture of a drug's behavior in the varied pH environments of the body.[4][6][8][9]
According to Lipinski's "Rule of Five," a widely recognized guideline for drug-likeness, a LogP value not exceeding 5 is a key characteristic of many successful oral drug candidates.[9][10]
The Dual Nature of Fluorine in Modulating Lipophilicity
The introduction of fluorine into a molecule can have a complex and sometimes counterintuitive effect on its lipophilicity.[11][12][13] While fluorine is the most electronegative element, which can increase the polarity of adjacent C-F bonds, its substitution for hydrogen often leads to an increase in overall lipophilicity.[14] This phenomenon arises from several factors: the C-F bond is more stable and less polarizable than a C-H bond, and the fluorine atoms can effectively shield a molecule from solvation by water.[15] However, the impact is highly context-dependent, influenced by the fluorination pattern and the surrounding molecular architecture.[11][13][16]
Comparative Analysis: The 3,3-Difluorocyclopentyl Moiety
The strategic placement of a gem-difluoro group on a cyclopentyl ring offers a compelling method for fine-tuning molecular properties. Unlike a simple monofluorination or a perfluorinated group, the 3,3-difluoro substitution provides a localized modulation of electronics and conformation without drastically altering the overall size and shape of the scaffold.
A direct comparison between cyclopentanamine and 3,3-difluorocyclopentanamine provides a clear illustration of the effects of this substitution.
| Property | Cyclopentanamine | 3,3-Difluorocyclopentanamine | Impact of Difluorination |
| LogP (o/w) | 0.83 (experimental)[17] | 0.9 (calculated)[17] | Slight increase in lipophilicity |
| pKa | ~10.55[17] | ~7.15 (estimated)[17] | Significant reduction in basicity |
| Metabolic Stability | Prone to oxidation at C3 | Shielded from metabolic attack at C3[17] | Anticipated increase in stability |
Data sourced from BenchChem's comparative guide on 3,3-difluorocyclopentanamine.[17]
The data reveals two critical consequences of gem-difluorination at the 3-position:
-
Modest Increase in Lipophilicity: The calculated LogP value shows a slight, yet meaningful, increase. This can enhance membrane permeability and improve interactions with hydrophobic pockets within a target protein.[17]
-
Drastic Reduction in Basicity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the electron density on the distal amine, making it a much weaker base.[17] This is a profound advantage in drug design, as it can mitigate off-target effects associated with basic amine groups (e.g., hERG channel interactions) and improve oral bioavailability by altering the compound's ionization state at physiological pH.[17]
Furthermore, the gem-difluoro group acts as a metabolic shield, blocking a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes.[17] This often leads to an improved pharmacokinetic profile and a longer drug half-life.
Experimental Protocols for Lipophilicity Determination
To ensure scientific rigor, calculated LogP values must be confirmed by experimental measurement. The two most common methods employed in drug discovery labs are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: Shake-Flask Method (Gold Standard)
The shake-flask method is the benchmark for LogP and LogD determination, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.[9][18][19]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD measurement) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[9][19]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[9][19]
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).[20]
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at room temperature to allow the compound to reach partitioning equilibrium.[20][21]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each phase using a suitable analytical technique, such as LC-MS/MS or UV-Vis spectroscopy.[20]
-
Calculation: Calculate the LogD value using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )[19]
Caption: Experimental workflow for the shake-flask LogD determination.
Protocol 2: RP-HPLC Method (High-Throughput)
Reversed-phase HPLC offers a faster, automated alternative for estimating lipophilicity by correlating a compound's retention time on a hydrophobic stationary phase with known LogP values of standard compounds.[22][23][24]
Methodology:
-
System Setup: Use an HPLC system equipped with a C18 reversed-phase column.[18][23] The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.[22]
-
Calibration Curve: Prepare a set of 5-7 standard compounds with well-documented LogP values that span the expected range of your test compound.
-
Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.[25]
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds. Perform a linear regression to obtain the equation of the line.
-
Test Compound Analysis: Inject the test compound under the identical HPLC conditions and measure its retention time.
-
LogP Estimation: Calculate the log(k') for the test compound and use the calibration curve equation to determine its estimated LogP value.
Caption: Logical workflow for LogP estimation using RP-HPLC.
Conclusion for the Practicing Scientist
The strategic incorporation of a 3,3-difluorocyclopentyl group is a powerful tool in the medicinal chemist's arsenal. It offers a nuanced approach to modulating lipophilicity, often resulting in a slight increase that can be beneficial for membrane permeability. However, its most profound impact lies in the significant reduction of amine basicity and the enhancement of metabolic stability—two critical hurdles in the path from a lead compound to a viable drug candidate.[17] As demonstrated by its successful application in modern therapeutics like the JAK inhibitor ritlecitinib, this scaffold provides a validated pathway to improving the overall ADME and drug-like properties of a molecule.[17] Researchers are encouraged to employ the detailed experimental protocols in this guide to accurately quantify these effects and make data-driven decisions in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogD/LogP - Enamine [enamine.net]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. scribd.com [scribd.com]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. mdpi.com [mdpi.com]
- 24. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to Approved Drugs Featuring Fluorinated Saturated Carbocycles
An objective comparison guide for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into saturated carbocyclic scaffolds, such as cyclopentane and cyclohexane rings, represents a sophisticated approach in modern drug design. While seemingly subtle, this modification can profoundly influence a molecule's conformational preference, metabolic stability, and target affinity. This guide provides an in-depth analysis of approved drugs that leverage fluorinated carbocycles, moving beyond a simple listing of compounds to explore the causal relationships behind their design and the experimental data that validate these choices. While fluorinated cyclopentanes are valuable building blocks in active research, current approved drugs more prominently feature fluorinated cyclohexanes, which will serve as our primary case studies.[1][2]
The Strategic Value of Fluorinating Carbocyclic Scaffolds
The introduction of fluorine onto a cycloalkane ring is a deliberate design choice aimed at overcoming specific pharmacological hurdles. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are exploited to fine-tune drug candidates.[3][4]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[5][6] Placing fluorine at a site of known metabolic vulnerability can effectively block oxidation, thereby increasing the drug's half-life and bioavailability.
-
Conformational Control: Fluorine's high electronegativity can influence the conformation of the carbocyclic ring. This "conformational locking" can pre-organize the molecule into a bioactive shape that binds more tightly to its biological target, increasing potency and selectivity.[7]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and the acidity (pKa) of nearby functional groups.[1][8] These changes can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Binding Affinity: Fluorine can participate in favorable, non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can contribute to higher binding affinity.[9]
Case Study: Ivosidenib (Tibsovo®) - Blocking Metabolism with a gem-Difluoro Group
Ivosidenib is a first-in-class inhibitor of a mutated isocitrate dehydrogenase 1 (IDH1) enzyme, approved for the treatment of acute myeloid leukemia (AML).[7] Its structure prominently features a gem-difluorocyclohexane moiety, a critical design element for its success.
The Challenge: During lead optimization, early analogs of Ivosidenib suffered from rapid metabolism. The primary site of oxidation was the benzylic position of the cyclohexane ring, leading to poor pharmacokinetic properties.
The Fluorine Solution: Medicinal chemists replaced the two hydrogen atoms at the metabolic hotspot with two fluorine atoms. This gem-difluoro substitution serves two key purposes:
-
Metabolic Blockade: The C-F bonds are inert to CYP-mediated oxidation, effectively preventing the metabolic pathway that plagued earlier analogs. This dramatically improved the drug's in vivo stability and exposure.[7]
-
Bioisosteric Replacement: The CF₂ group can act as a bioisostere of a carbonyl or ether oxygen, maintaining or improving interactions with the target enzyme while offering superior metabolic stability.
Supporting Experimental Data: The success of this strategy is evident when comparing the metabolic stability of fluorinated versus non-fluorinated precursors.
| Compound | Moiety | Microsomal Half-life (t½) | Rationale for Change |
| Precursor Analog | Cyclohexane | Short | Susceptible to benzylic oxidation |
| Ivosidenib | gem-Difluorocyclohexane | Significantly Longer | C-F bonds block metabolic oxidation |
Case Study: Belzutifan (Welireg™) - Conformational Pinning in a Five-Membered Ring
Belzutifan is an inhibitor of hypoxia-inducible factor 2α (HIF-2α) approved for treating von Hippel-Lindau (VHL) disease-associated cancers.[10] Its discovery showcases the use of fluorine in a five-membered heterocyclic ring—a fluorinated hydroxyproline—which serves as an excellent analog for a cyclopentane system to control three-dimensional structure.
The Challenge: Achieving high potency and selectivity for the HIF-2α target requires precise positioning of functional groups that interact with the protein. The flexibility of the proline ring needed to be constrained to favor the optimal binding conformation.
The Fluorine Solution: The introduction of a single fluorine atom onto the proline ring was a key optimization step. This substitution:
-
Induces a Favorable Pucker: The electronegative fluorine atom influences the ring's puckering, locking it into the specific conformation that presents the hydroxy group and other substituents perfectly for binding within the HIF-2α pocket.
-
Enhances Potency: This pre-organization of the molecule into its bioactive conformation reduces the entropic penalty of binding, leading to a significant increase in potency.[7]
Experimental Deep Dive: Validating the Impact of Fluorination
The decision to incorporate fluorine is driven by rigorous experimental validation. Below are core methodologies used to justify these design choices.
Methodology 1: In Vitro Metabolic Stability Assay
This assay is fundamental for quantifying the effect of fluorination on a drug's resistance to metabolism.
Caption: A typical workflow for assessing the metabolic stability of drug candidates.
Detailed Protocol:
-
Compound Preparation: Stock solutions of the test compounds are prepared in DMSO.
-
Reaction Mixture: A master mix containing liver microsomes (e.g., from human or rat) and a buffer (e.g., potassium phosphate) is prepared and pre-warmed to 37°C.
-
Initiation: The metabolic reaction is initiated by adding the NADPH cofactor and a small volume of the test compound stock solution.
-
Time-Point Sampling: At designated time points, aliquots of the reaction are transferred into a quenching solution (typically cold acetonitrile containing an internal standard) to precipitate proteins and halt the reaction.
-
Sample Processing: The quenched samples are centrifuged, and the supernatant is transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent drug in each sample is accurately quantified using Liquid Chromatography-Tandem Mass Spectrometry.
-
Data Analysis: The percentage of the parent drug remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of this percentage is plotted against time. The slope of the resulting line is used to calculate the half-life (t½ = -0.693 / slope), providing a quantitative measure of metabolic stability.
Methodology 2: Target Binding Affinity Determination
To confirm that fluorination enhances potency, binding affinity assays are crucial. Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free method.
Caption: Logical flow for determining and comparing drug-target binding affinity using ITC.
Conclusion and Future Directions
The case studies of Ivosidenib and Belzutifan clearly demonstrate the power of fluorinating saturated carbocyclic rings to overcome critical drug development challenges, namely metabolic instability and conformational control. The strategic placement of fluorine is not an afterthought but a central element of modern rational drug design, validated by quantitative experimental data. As synthetic methodologies for creating novel fluorinated building blocks continue to advance, we can anticipate the emergence of even more sophisticated drug candidates that utilize these unique motifs to achieve superior efficacy, safety, and pharmacokinetic profiles.[1][11][12]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 10. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3,3-Difluorocyclopentyl)methanol
For laboratory professionals engaged in cutting-edge research and pharmaceutical development, the integrity of our work extends beyond discovery to the responsible management of chemical agents. This guide provides a detailed protocol for the safe and compliant disposal of (3,3-Difluorocyclopentyl)methanol (CAS No. 883731-63-3). Synthesizing regulatory standards with practical laboratory experience, this document ensures that your disposal practices protect both personnel and the environment.
Part 1: Pre-Disposal Safety & Handling
Proper disposal begins with proper handling. Before commencing any work that will generate waste, ensure all necessary engineering controls and personal protective equipment (PPE) are in place. The Occupational Safety and Health Administration's (OSHA) Laboratory Standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines specific procedures to minimize chemical exposure.[3][4][5]
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical for preventing exposure.[2][6]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | ANSI Z.87.1 | Protects eyes from splashes. A face shield is recommended for larger quantities.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Consult manufacturer's compatibility chart. | Prevents skin contact. Double-gloving is recommended for enhanced protection.[6] |
| Body Protection | Flame-resistant lab coat. | Standard laboratory apparel. | Protects skin and clothing from contamination. |
| Respiratory | Not generally required if work is performed in a fume hood. | NIOSH-approved respirator. | Use if engineering controls are insufficient to maintain exposure below permissible limits.[6][7] |
Part 2: Waste Characterization & Segregation
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates it.[8][9][10] this compound is a halogenated organic compound and must be managed as hazardous waste.
The Cardinal Rule of Waste Segregation: Proper segregation is the most critical step in laboratory waste management.[9][11] Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[12]
-
Halogenated vs. Non-Halogenated: Waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[12] Do not mix it with non-halogenated solvents like acetone, methanol, or hexanes.[12][13]
-
Liquid vs. Solid Waste:
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates should be collected in a designated liquid waste container.
-
Solid Waste: Chemically contaminated items such as gloves, weigh paper, and pipette tips must be collected in a separate, clearly labeled solid waste container.
-
Experimental Workflow: Waste Collection Protocol
This protocol details the step-by-step process for collecting liquid and solid waste generated from work with this compound.
Materials:
-
Appropriately labeled hazardous waste containers (one for liquid, one for solid).
-
Waste labels (including "Hazardous Waste" and chemical constituents).
-
Secondary containment for liquid waste container.
-
Log sheet for waste container.
Procedure:
-
Container Preparation:
-
Select a container made of a material compatible with this compound and any solvents used (e.g., polyethylene for many organic solvents).[11]
-
Affix a "Hazardous Waste" label. List all chemical constituents, including "this compound" and any solvents, with their approximate percentages.
-
-
Waste Accumulation (Satellite Accumulation Area):
-
Place the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The liquid waste container must be kept within secondary containment to capture any potential leaks.
-
-
Adding Waste:
-
Liquids: Carefully pour liquid waste into the designated halogenated liquid waste container using a funnel.
-
Solids: Place contaminated solid items into the designated solid waste container.
-
-
Container Closure: Keep the waste container securely closed at all times except when adding waste.[8][14] This is a common EPA violation and a critical safety measure to prevent spills and vapor exposure.
-
Log Maintenance: Record the type and quantity of waste added to the container on a log sheet kept nearby.
-
Full Container: Once the container is 80-90% full, seal it securely and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Part 3: Final Disposal Pathway
As the generator, your institution is responsible for the waste from "cradle to grave."[10][12] This means ensuring it is transported and disposed of by a licensed and compliant waste management company.[9]
Disposal Decision Logic:
Caption: Disposal decision workflow for this compound waste.
Recommended Disposal Method: The most appropriate and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[11][15] This process must be conducted in a permitted hazardous waste incinerator equipped with scrubbers and afterburners to neutralize acidic gases (like hydrogen fluoride) and other hazardous byproducts that form during combustion.[15] Landfilling is not a suitable option for liquid organic waste.
Part 4: Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent material suitable for organic solvents to contain and absorb the spill.
-
Collect the absorbent material and place it in the hazardous solid waste container.
-
Clean the area with an appropriate solvent and decontaminate.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a major spill yourself.[13]
-
By adhering to these rigorous, step-by-step procedures, researchers and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. osha.gov [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. benchchem.com [benchchem.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. mtu.edu [mtu.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 14. epa.gov [epa.gov]
- 15. theic2.org [theic2.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
